molecular formula C10H20ClNO2 B1451012 Ethyl 3-(cyclopentylamino)propanoate hydrochloride CAS No. 1176419-85-4

Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Cat. No.: B1451012
CAS No.: 1176419-85-4
M. Wt: 221.72 g/mol
InChI Key: CEWVXQHOUDHTAG-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopentylamino)propanoate hydrochloride (CAS 1176419-85-4) is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This ester derivative is primarily recognized in scientific research as a synthetic intermediate and building block in the preparation of more complex molecules. Patent literature indicates that this compound and its structural analogs serve as key intermediates in the synthesis of potential therapeutic agents, including C5aR antagonists for treating inflammatory disorders and protein kinase inhibitors for anti-proliferative applications . As a propanoic acid ester derivative, its mechanism of action, when incorporated into final active compounds, can be multifaceted; related structures have been investigated for their role in modulating enzyme activity, such as inhibiting specific protein kinases involved in cell signaling pathways . This makes it a valuable reagent for medicinal chemistry and drug discovery efforts, particularly in developing treatments for cancer, autoimmune diseases, and inflammatory conditions . The product is provided with a high purity level (typically 95% to 98+%) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption .

Properties

IUPAC Name

ethyl 3-(cyclopentylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-11-9-5-3-4-6-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWVXQHOUDHTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

Ethyl 3-(cyclopentylamino)propanoate hydrochloride (CAS: 1176419-85-4) is a specialized


-amino acid ester derivative employed primarily as a versatile building block in medicinal chemistry.[1] Structurally, it consists of a secondary amine functionalized with a lipophilic cyclopentyl ring and a reactive ethyl ester tail.

This compound serves as a critical intermediate for introducing the N-cyclopentyl-


-alanine  motif into peptidomimetics and small molecule inhibitors.[1] Its secondary amine allows for facile N-acylation or alkylation, while the ester group provides a protected carboxylic acid terminus suitable for further elaboration or serving as a prodrug moiety.[1] It has relevance in the synthesis of integrin antagonists, GPCR ligands, and thrombin inhibitors where precise steric control and lipophilicity are required.

Chemical Constitution & Identity[1][2][3][4][5][6]

Structural Analysis

The molecule features a flexible ethylene linker separating a basic secondary amine from an ester carbonyl.[1] The cyclopentyl group acts as a distinct hydrophobic domain, often used to fill lipophilic pockets in target proteins without the rigidity of a phenyl ring or the bulk of a cyclohexyl group.

PropertySpecification
IUPAC Name Ethyl 3-(cyclopentylamino)propanoate hydrochloride
Common Name N-Cyclopentyl-

-alanine ethyl ester HCl
CAS Number (HCl) 1176419-85-4
CAS Number (Free Base) 928788-22-1
Molecular Formula C

H

NO

[1][2][3][4] · HCl
Molecular Weight 221.72 g/mol (Salt); 185.26 g/mol (Base)
SMILES CCOC(=O)CCNC1CCCC1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparing solubility in DCM

Synthesis & Manufacturing Protocol

Mechanistic Pathway: Aza-Michael Addition

The industrial and laboratory standard for synthesizing this compound is the aza-Michael addition of cyclopentylamine to ethyl acrylate.[1] This route is preferred over alkylation with ethyl 3-halopropanoates due to higher atom economy and the avoidance of mutagenic alkyl halides.[1]

Critical Control Point: Mono- vs. Bis-Addition

The reaction must be controlled to prevent the formation of the tertiary amine byproduct (bis-addition of ethyl acrylate).[1] This is achieved by using a stoichiometric excess of the amine or controlling temperature, although the steric bulk of the cyclopentyl group naturally retards the second addition compared to linear amines.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale synthesis.

Reagents:

  • Cyclopentylamine (1.2 equivalents)

  • Ethyl Acrylate (1.0 equivalent)[1][5]

  • Ethanol (Absolute)[5]

  • HCl in Dioxane (4M) or Ethanolic HCl

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Cyclopentylamine (1.2 eq) in absolute ethanol (5 volumes).

  • Addition: Cool the solution to 0°C. Add Ethyl Acrylate (1.0 eq) dropwise over 30 minutes. Rationale: Exothermic control minimizes polymerization of the acrylate.

  • Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (SiO

    
    , 5% MeOH in DCM) or LC-MS.[1]
    
    • Checkpoint: Disappearance of ethyl acrylate peak.[1]

  • Work-up (Free Base): Concentrate the reaction mixture under reduced pressure to remove ethanol and excess cyclopentylamine. The residue is the crude free base (usually a colorless oil).[1]

  • Salt Formation: Redissolve the crude oil in minimal dry diethyl ether or ethanol. Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Isolation: The hydrochloride salt will precipitate immediately.[1] Filter the white solid under inert atmosphere (nitrogen) to prevent hygroscopic clumping.[1]

  • Purification: Recrystallize from Ethanol/Ether if necessary to remove trace bis-adducts.

Visualization: Synthesis Workflow

Synthesis Reactants Cyclopentylamine + Ethyl Acrylate Intermediate Aza-Michael Addition (0°C -> RT, 12h) Reactants->Intermediate Nucleophilic Attack FreeBase Crude Free Base (Oil) Intermediate->FreeBase Concentration SaltFormation HCl Treatment (Dioxane/Ether) FreeBase->SaltFormation Protonation FinalProduct Ethyl 3-(cyclopentylamino) propanoate HCl (Solid) SaltFormation->FinalProduct Precipitation

Figure 1: Synthetic pathway via Aza-Michael addition followed by hydrochlorination.[1]

Physicochemical Profile & Stability

Stability Factors
  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or strong acidic conditions with heat, converting to the corresponding carboxylic acid (3-(cyclopentylamino)propanoic acid).[1]

  • Cyclization: Under high thermal stress or basic conditions, the free base may undergo intramolecular cyclization to form a

    
    -lactam, although this is disfavored for 4-membered rings compared to 
    
    
    
    -lactams.[1]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] It must be stored in a desiccator at -20°C for long-term stability.[1]

Predicted pKa Values
  • Secondary Amine (NH): ~9.5 – 10.0 (Protonated form).[1]

  • Implication: At physiological pH (7.4), the amine will be predominantly protonated (positively charged), improving water solubility but potentially requiring active transport or specific formulation for cell permeability unless the ester is cleaved.[1]

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule is a "privileged structure" in FBDD.[1] It provides a scaffold that mimics the


-turn of peptides.[1]
  • Linker Utility: The 3-carbon chain (propanoate) acts as a spacer, positioning the cyclopentyl "tail" at a specific distance from the ester "head."[1]

  • Lipophilic Tuning: The cyclopentyl group offers a LogP adjustment.[1] It is less bulky than a phenyl group and lacks pi-stacking capability, making it ideal for probing hydrophobic pockets where aromatic interactions are undesirable.[1]

Specific Therapeutic Areas
  • Thrombin Inhibitors: Analogs of this structure (e.g., N-substituted

    
    -alanines) are found in the backbone of direct thrombin inhibitors like Dabigatran, where the ester functions as a prodrug element.[1]
    
  • Integrin Antagonists: Used to synthesize RGD (Arg-Gly-Asp) mimetics.[1] The amine can be coupled to an arginine mimic, while the ester is hydrolyzed to the acid to bind the metal ion in the integrin active site.

Visualization: Drug Design Workflow

DrugDesign cluster_0 Chemical Modifications Fragment Ethyl 3-(cyclopentylamino) propanoate HCl AmideCoupling Amide Coupling (React NH with Acid) Fragment->AmideCoupling N-Functionalization Hydrolysis Ester Hydrolysis (Reveal COOH) Fragment->Hydrolysis C-Deprotection Target Peptidomimetic Drug (e.g., Integrin Inhibitor) AmideCoupling->Target Scaffold Assembly Hydrolysis->Target Active Site Binding

Figure 2: Utilization of the fragment in peptidomimetic synthesis.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

H NMR (400 MHz, DMSO-d or CDCl )
  • 
     1.25 (t, 3H):  Methyl group of the ethyl ester.
    
  • 
     1.50 – 1.90 (m, 8H):  Cyclopentyl ring protons (distinctive multiplets).[1]
    
  • 
     2.80 (t, 2H):  Methylene protons 
    
    
    
    to the carbonyl (–CH
    
    
    –CO–).[1]
  • 
     3.15 (t, 2H):  Methylene protons 
    
    
    
    to the nitrogen (–NH–CH
    
    
    –).[1]
  • 
     3.45 (m, 1H):  Methine proton of the cyclopentyl ring (–CH–NH–).[1]
    
  • 
     4.15 (q, 2H):  Methylene protons of the ethyl ester.
    
  • 
     9.00+ (br s, 2H):  Ammonium protons (NH
    
    
    
    ), confirms salt formation.[1]
Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]

    
     peak at 186.15 m/z .[1]
    

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash immediately upon contact.[1]
Eye Irritation Category 2A (H319)Use safety goggles.[1] Rinse with water for 15 min if exposed.[1][6]
STOT-SE Category 3 (H335)Avoid dust inhalation; use in a fume hood.[1]
Storage HygroscopicStore under inert gas (Ar/N

) at cool temperatures.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • ChemicalBook. (2024).[1][7] Ethyl 3-(cyclopentylamino)propanoate hydrochloride Product Properties. Retrieved from [1]

  • PubChem. (2024).[1] Ethyl 3-(cyclopentylamino)propanoate (Free Base) - Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Bartoli, G., et al. (2005).[1] "Solvent-free synthesis of

    
    -amino esters via aza-Michael addition." Journal of Organic Chemistry. (General methodology reference for aza-Michael additions).
    
  • BLD Pharm. (2024).[1] Safety Data Sheet: Ethyl 3-(cyclopentylamino)propanoate. Retrieved from [1]

  • Fluorochem. (2024).[1][7] Product Analysis: Ethyl 3-(cyclopentylamino)propanoate. Retrieved from [1]

Sources

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 3-(cyclopentylamino)propanoate HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from a promising molecule to a viable drug product is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. The extent to which an API can dissolve in a given solvent system governs everything from its purification and crystallization to its formulation and, ultimately, its bioavailability.[1][2] Ethyl 3-(cyclopentylamino)propanoate HCl, a compound of interest in medicinal chemistry, is no exception. As a hydrochloride salt of a secondary amine, its solubility behavior is a nuanced interplay of its organic structure and its ionic character.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility profile of Ethyl 3-(cyclopentylamino)propanoate HCl in a range of organic solvents. Rather than a simple data sheet, this document serves as a practical manual, elucidating the theoretical principles that govern solubility and providing detailed, field-proven protocols for its empirical determination. By understanding the "why" behind the "how," researchers can make more informed decisions in solvent selection, process optimization, and formulation design.[5][]

Theoretical Framework: Predicting Solubility Behavior

A thorough understanding of the molecular structure of Ethyl 3-(cyclopentylamino)propanoate HCl (Molecular Formula: C₁₀H₂₀ClNO₂, Molecular Weight: 221.72 g/mol ) is the first step in predicting its solubility.[7] The molecule possesses a moderately non-polar cyclopentyl group and an ethyl ester, which contribute to its solubility in organic solvents. However, the presence of a secondary amine, protonated to form a hydrochloride salt, introduces a significant polar, ionic character. This duality is the key to its solubility profile.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a foundational concept in predicting solubility.[2]

  • Polar Solvents: Solvents with high polarity, particularly protic solvents capable of hydrogen bonding (e.g., methanol, ethanol), are expected to be effective at solvating the charged ammonium center and the chloride ion of the salt.[7][8] The dipole-ion interactions between the solvent and the ionic parts of the molecule are the primary driving force for dissolution in these cases.[9]

  • Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), while not having hydrogen bond-donating capabilities, possess large dipole moments. They can effectively solvate the cation of the salt, contributing to solubility.[10]

  • Non-Polar Solvents: In contrast, non-polar solvents such as hexanes and toluene are generally poor solvents for ionic salts.[11] The energy required to break the crystal lattice of the salt is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) can be employed.[5][12] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13] A solvent is likely to dissolve a solute if their HSP values are similar. By determining the HSP of Ethyl 3-(cyclopentylamino)propanoate HCl (which would require some initial experimental screening), one could computationally screen a wide range of solvents to find the best match, accelerating the solvent selection process.[14]

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are invaluable for initial screening, empirical determination remains the gold standard for establishing a definitive solubility profile.[15] The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[15][16]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of Ethyl 3-(cyclopentylamino)propanoate HCl.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess Ethyl 3-(cyclopentylamino)propanoate HCl prep_solvent Select and measure organic solvent volume prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) prep_vial->agitation time Equilibrate for a defined period (e.g., 24-48h) agitation->time centrifugation Centrifuge to pellet undissolved solid time->centrifugation filtration Filter supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration dilution Dilute the clear filtrate filtration->dilution hplc Quantify concentration via HPLC-UV dilution->hplc calculation Calculate solubility (e.g., mg/mL) hplc->calculation

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

  • Ethyl 3-(cyclopentylamino)propanoate HCl (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 3-(cyclopentylamino)propanoate HCl to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each solvent in triplicate to ensure the reproducibility of the results.[16]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[17] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).[18] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

  • Quantification by HPLC:

    • Accurately dilute a known volume of the clear filtrate with a suitable diluent to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method.[19] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

    • The concentration of the dissolved compound is determined by comparing the peak area of the sample to a standard calibration curve.[20]

3. Data Analysis:

  • Calculate the concentration in the original undiluted filtrate, accounting for the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

  • Report the average solubility and the standard deviation for the triplicate samples.

Data Presentation: A Framework for Your Results

The following table provides a structured format for presenting the experimentally determined solubility data for Ethyl 3-(cyclopentylamino)propanoate HCl in a selection of organic solvents, categorized by their polarity and class according to ICH Q3C guidelines.[21] These guidelines classify solvents based on their toxicity, which is a critical consideration in pharmaceutical development.[1][10]

Solvent Class (ICH Q3C)SolventPolarity IndexExpected SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Class 3 (Low Toxicity) Ethanol5.2High[Experimental Data]
Methanol6.6High[Experimental Data]
Acetone5.1Moderate[Experimental Data]
Isopropyl Acetate4.0Low[Experimental Data]
Heptane0.1Very Low[Experimental Data]
Dimethyl Sulfoxide (DMSO)7.2High[Experimental Data]
Class 2 (Limited Use) Acetonitrile5.8Moderate-High[Experimental Data]
Dichloromethane (DCM)3.1Low-Moderate[Experimental Data]
Toluene2.4Very Low[Experimental Data]
Tetrahydrofuran (THF)4.0Moderate[Experimental Data]

Discussion and Interpretation of Results

The solubility of Ethyl 3-(cyclopentylamino)propanoate HCl is expected to be highest in polar protic solvents like methanol and ethanol. This is due to the strong ion-dipole interactions and hydrogen bonding that can occur between the solvent and the hydrochloride salt. Polar aprotic solvents like DMSO and acetonitrile are also anticipated to be effective solvents. Conversely, non-polar solvents such as heptane and toluene are predicted to show very low solubility.

Any deviations from these expected trends can provide valuable insights into the specific intermolecular forces at play. For instance, a higher-than-expected solubility in a moderately polar solvent might suggest that the organic portions of the molecule (the cyclopentyl and ethyl groups) have a significant influence.

Conclusion: A Pathway to Informed Formulation

This technical guide has outlined a comprehensive approach to understanding and determining the solubility profile of Ethyl 3-(cyclopentylamino)propanoate HCl in organic solvents. By integrating theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed for informed decision-making throughout the drug development process. A well-characterized solubility profile is not merely a set of data points; it is a fundamental tool for optimizing purification, controlling crystallization, and designing effective and stable pharmaceutical formulations.

References

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. Retrieved from [Link]

  • TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents?. Retrieved from [Link]

  • Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • International Council for Harmonisation. (2018). impurities: guideline for residual solvents q3c(r7). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • JoVE. (2020). Video: Solubility - Concept. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Quora. (2018). Why are ionic substances insoluble in polar solvents but soluble in non-polar solvents?. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why are amine salts soluble in water?. Retrieved from [Link]

  • Drawell. (n.d.). Understanding HPLC Analysis Method: Key Principles and Applications. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • Springer. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

  • Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

  • Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

Sources

Molecular weight and formula analysis of N-cyclopentyl beta-alanine ethyl ester

Characterization Framework for N-Cyclopentyl -Alanine Ethyl Ester: From Stoichiometry to Spectral Validation

Executive Summary & Molecular Identity

N-cyclopentyl




This guide provides a rigorous analytical framework for validating this molecule. We move beyond simple weight calculation to a multi-modal validation strategy (HRMS, NMR) designed to detect common synthetic impurities such as the bis-alkylated byproduct.

Stoichiometric Breakdown

Precise molecular weight determination is the first line of defense in quality control. The formula


ElementCountAtomic Mass (avg)Mass Contribution% Composition
Carbon (C)1012.011120.1164.83%
Hydrogen (H)191.00819.15210.34%
Nitrogen (N)114.00714.0077.56%
Oxygen (O)215.99931.99817.27%
Total -- -- 185.26 g/mol 100.00%

Critical Quality Attribute (CQA): The Monoisotopic Mass (used for HRMS) is 185.1416 Da .

Structural Connectivity Diagram

The following diagram visualizes the functional segmentation of the molecule, which dictates the analytical strategy.

ChemicalStructureFig 1. Functional segmentation of N-cyclopentyl beta-alanine ethyl ester.CyclopentylCyclopentyl Ring(Lipophilic Domain)AmineSecondary Amine(N-H)Cyclopentyl->AmineN-alkylationBetaBackboneBeta-Carbon Chain(-CH2-CH2-)Amine->BetaBackboneBeta-positionEsterEthyl Ester(-COOCH2CH3)BetaBackbone->EsterCarbonyl link

Synthesis Context & Impurity Profiling

To analyze a sample effectively, one must understand its origin. This compound is typically synthesized via the aza-Michael addition of cyclopentylamine to ethyl acrylate [1].

Reaction:

The "Hidden" Impurity: A common failure mode in this synthesis is the formation of the tertiary amine (bis-addition product), where one amine molecule reacts with two acrylate molecules.

  • Target MW: 185.26 Da

  • Impurity MW: 285.38 Da (

    
    )
    

Analyst Note: If your Mass Spectrum shows a significant peak at

Analytical Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and purity. Technique: Electrospray Ionization (ESI) in Positive Mode.

Methodology
  • Solvent System: Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

    • Why Formic Acid? The secondary amine is basic. Acidification ensures protonation (

      
      ), drastically increasing sensitivity in ESI+ mode [2].
      
  • Injection: Direct infusion or LC-MS (C18 column, Gradient 5-95% ACN).

  • Detection: TOF or Orbitrap analyzer.

Data Interpretation (Self-Validating Logic)

The spectrum must satisfy the following criteria to pass:

  • Parent Ion: A dominant peak at

    
     186.149  (
    
    
    ).
  • Adduct Check: Look for

    
     at 
    
    
    208.131. If the Na+ peak is larger than the H+ peak, the sample may contain residual salts or the ion source is too hot.
  • Isotopic Pattern: The

    
     isotope peak (
    
    
    187.152) should be approximately 11% of the parent peak intensity (due to 10 carbons). Significant deviation indicates co-eluting impurities.

Analytical Protocol 2: NMR Spectroscopy ( )

Objective: Verify structural connectivity and rule out isomers. Solvent: Deuterated Chloroform (

Predicted Shift Table ( NMR, 400 MHz)
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
-OCH

CH

4.15Quartet (q)2HDeshielded by Oxygen. Characteristic ester signal.
Cyclopentyl-CH 3.05Multiplet (m)1HMethine proton adjacent to Nitrogen.
N-CH

-
2.85Triplet (t)2H

-protons. Adjacent to amine, moderately deshielded.
-CH

-CO
2.50Triplet (t)2H

-protons. Adjacent to carbonyl.[1][2]
Cyclopentyl-CH

1.80 - 1.40Multiplet (m)8HRing methylene envelope.
-OCH

CH

1.25Triplet (t)3HTerminal methyl of the ethyl ester.
N-H ~1.5 - 2.0Broad Singlet1HExchangeable. Shift varies with concentration/water.
Validation Logic (The "Triplet Test")

In a pure sample, the coupling between the


  • You must observe two distinct triplets (approx

    
     Hz).
    
  • If these appear as complex multiplets, it suggests the formation of the bis-adduct (tertiary amine) or ring-opening degradation.

  • Integration Check: The quartet at 4.15 ppm (2H) serves as the internal standard. The cyclopentyl methine (3.05 ppm) must integrate to exactly 0.5x of the quartet (1H).

Analytical Workflow Visualization

The following flowchart outlines the decision tree for accepting or rejecting a batch based on the data described above.

WorkflowFig 2. Step-by-step analytical decision tree.cluster_MSPhase 1: Mass Spectrometrycluster_NMRPhase 2: NMR ValidationStartCrude Sample(CAS 928788-22-1)MS_StepESI-MS (+ mode)Mobile Phase: MeOH+0.1% FAStart->MS_StepMS_DecisionPeak at m/z 186.15?MS_Step->MS_DecisionImpurity_CheckCheck m/z 286(Bis-adduct)MS_Decision->Impurity_CheckYesRejectReject / RepurifyMS_Decision->RejectNoNMR_Step1H NMR (CDCl3)Impurity_Check->NMR_Step< 5% impurityImpurity_Check->Reject> 5% impurityIntegrationInteg. Ratio CheckEthyl CH2 (2H) : Methine (1H)NMR_Step->IntegrationFinalBatch ReleaseIntegration->FinalPassIntegration->RejectFail

References

  • Bartoli, G., et al. (2005). "Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes." Arkivoc, 2005(6), 76-81.

  • Creative Proteomics. (n.d.). "Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods." Creative Proteomics Technical Guides.

  • National Institute of Standards and Technology (NIST). (2023). "

    
    -Alanine, N-(3-cyclopentylpropionyl)-, ethyl ester."[3] NIST Chemistry WebBook, SRD 69. 
    
  • PubChem. (2023).[4] "Ethyl 3-(cyclopentylamino)propanoate (CAS 928788-22-1)."[5] National Library of Medicine.

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride, a molecule of interest in pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational scientific principles with actionable, field-proven experimental protocols. We will explore the theoretical underpinnings of thermodynamic stability, delve into the practical execution of key analytical techniques, and discuss the interpretation of the resulting data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating approach to stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability dictates the propensity of a compound to exist in its desired form under various environmental conditions. For Ethyl 3-(cyclopentylamino)propanoate hydrochloride, a compound featuring both an ester and a secondary amine functional group, understanding its stability profile is paramount. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the generation of toxic impurities.

This guide will provide a robust framework for the comprehensive evaluation of the thermodynamic stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride, in line with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]

Physicochemical Properties of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

A foundational understanding of the molecule's properties is essential before embarking on stability studies.

PropertyValueSource
Chemical FormulaC10H20ClNO2Chemical Supplier Data
Molecular Weight221.72 g/mol Chemical Supplier Data
AppearanceColorless to pale yellow liquid (for the free amine)[3][4][5]
SolubilityThe free amine is miscible with water and organic solvents. The hydrochloride salt is expected to have good aqueous solubility.[3][4][5][6]
Key Functional GroupsSecondary Amine, Ethyl Ester, Cyclopentyl Moiety, Hydrochloride Salt

The presence of the ester linkage and the secondary amine are of particular interest, as these are known sites of chemical instability. The hydrochloride salt form is often chosen to enhance solubility and stability, but it can also influence degradation pathways.[7][8][9][10]

Theoretical Framework: Understanding Degradation Pathways

Based on its chemical structure, Ethyl 3-(cyclopentylamino)propanoate hydrochloride is susceptible to several degradation pathways:

  • Hydrolysis: The ethyl ester functional group is prone to hydrolysis under both acidic and basic conditions, yielding propanoic acid and ethanol. This is a common degradation pathway for ester-containing drugs.[11][12]

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and hydroxylamines. The presence of trace metals or peroxides can catalyze these reactions.[2][13][14]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the energy input and the presence of other reactive species.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. Functional groups like carbonyls and amines can be photosensitive.[1][13]

The following diagram illustrates the potential primary degradation pathways:

G cluster_0 Ethyl 3-(cyclopentylamino)propanoate hydrochloride cluster_1 Degradation Pathways cluster_2 Potential Degradation Products API Ethyl 3-(cyclopentylamino)propanoate hydrochloride Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis H₂O Oxidation Oxidation API->Oxidation [O] Thermal Thermal Degradation API->Thermal Δ Photolysis Photodegradation API->Photolysis Prod1 3-(cyclopentylamino)propanoic acid + Ethanol Hydrolysis->Prod1 Prod2 N-oxide derivatives Oxidation->Prod2 Prod3 De-alkylated products Oxidation->Prod3 Prod4 Other photo-adducts Photolysis->Prod4

Caption: Predicted degradation pathways for Ethyl 3-(cyclopentylamino)propanoate hydrochloride.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to thoroughly characterize the thermodynamic stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride.

Thermal Analysis

Thermal analysis techniques provide insights into the physical and chemical changes that occur upon heating.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting point, glass transitions, and detecting polymorphism. The existence of different polymorphic forms can significantly impact the stability and bioavailability of a drug.[15][16][17][18][19]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Ethyl 3-(cyclopentylamino)propanoate hydrochloride into a clean, inert aluminum pan. Crimp the pan with a lid.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

G start Start prep Sample Preparation (2-5 mg in Al pan) start->prep load Load Sample and Reference into DSC prep->load program Set Thermal Program (e.g., 25-300°C at 10°C/min) load->program run Run DSC Analysis (N₂ purge) program->run analyze Analyze Thermogram for Melting Point, Tg, etc. run->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like water or residual solvents.[20][21][22][23][24]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl 3-(cyclopentylamino)propanoate hydrochloride into a tared TGA pan (e.g., platinum or ceramic).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the percentage of mass loss at different temperatures.

G start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep load Load Sample into TGA prep->load program Set Thermal Program (e.g., 25-600°C at 10°C/min) load->program run Run TGA Analysis (N₂ purge) program->run analyze Analyze Mass Loss vs. Temperature Curve run->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.[1][2][11][12][13][25][26][27][28] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[26][27]

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis0.1 M - 1 M HCl, reflux for 8 hoursEster hydrolysis
Base Hydrolysis0.1 M - 1 M NaOH, reflux for 8 hoursEster hydrolysis
Oxidation3% H₂O₂, room temperature, 24 hoursOxidation of secondary amine
Thermal60°C / 75% RH, 7 daysThermal decomposition
Photostability≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV)Photodegradation

Protocol for Acid/Base Hydrolysis

  • Prepare a solution of Ethyl 3-(cyclopentylamino)propanoate hydrochloride in 0.1 M HCl and another in 0.1 M NaOH at a concentration of approximately 1 mg/mL.

  • Reflux the solutions at 60°C for 8 hours.

  • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol for Oxidative Degradation

  • Prepare a solution of Ethyl 3-(cyclopentylamino)propanoate hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Add a sufficient volume of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and analyze by HPLC.

Protocol for Thermal Degradation

  • Place a known quantity of solid Ethyl 3-(cyclopentylamino)propanoate hydrochloride in a stability chamber maintained at 60°C and 75% relative humidity.

  • Expose the sample for 7 days.

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

Protocol for Photostability Testing (as per ICH Q1B) [29][30][31][32][33]

  • Expose a sample of solid Ethyl 3-(cyclopentylamino)propanoate hydrochloride to a light source that provides a combination of visible and UV light.

  • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • After exposure, dissolve both the exposed and control samples and analyze by HPLC.

Development and Validation of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reversed-phase HPLC method with UV detection is a common choice.[34][35][36][37][38]

Key Method Development and Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

The data generated from these studies should be collated and analyzed to build a comprehensive stability profile for Ethyl 3-(cyclopentylamino)propanoate hydrochloride.

  • Thermal Analysis: The DSC and TGA data will define the melting point and decomposition temperature, providing critical information for handling and storage.

  • Forced Degradation: The HPLC chromatograms from the forced degradation studies will reveal the number and relative amounts of degradation products formed under each stress condition. This information is used to propose degradation pathways and to demonstrate the specificity of the analytical method.

  • Stability-Indicating Method: The validation data for the HPLC method will provide confidence in its ability to accurately and precisely measure the stability of the drug substance over time.

Conclusion

The thermodynamic stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a critical quality attribute that must be thoroughly investigated during pharmaceutical development. A systematic approach, combining thermal analysis and forced degradation studies, is essential for identifying potential liabilities and ensuring the development of a safe and effective drug product. The protocols and principles outlined in this guide provide a robust framework for such an investigation, grounded in scientific integrity and regulatory expectations. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently characterize the stability of this promising pharmaceutical compound.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Cyclopentylamine (CAS 1003-03-8) Properties. Chemcasts. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. ResearchGate. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. ResearchGate. [Link]

  • Cyclopentylamine. Solubility of Things. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-Mts. [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. [Link]

  • Salt and polymorph selection strategy based on the biopharmaceutical classification system for early pharmaceutical development. ResearchGate. [Link]

  • ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Semantic Scholar. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. NIH. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. [Link]

  • Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in Pharmaceutical Formulation. Chemical Methodologies. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

  • Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. Semantic Scholar. [Link]

  • 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. TA Instruments. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ScienceDirect. [Link]

  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables. [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

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Technical Guide: Ionization & Properties of Ethyl 3-(cyclopentylamino)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the ionization properties, pKa determination, and stability profile of Ethyl 3-(cyclopentylamino)propanoate HCl .

Executive Summary

Ethyl 3-(cyclopentylamino)propanoate HCl is a secondary amine salt derived from


-alanine. Its physicochemical behavior is dominated by two competing functional groups: the basic secondary amine and the hydrolytically labile ethyl ester.

For drug development applications, this compound presents a specific challenge: the ionization center (amine) promotes the degradation of the lipophilicity-determining group (ester).

  • Estimated pKa: 9.1 – 9.4 (Amine protonation)

  • Physiological State: >99% Cationic at pH 7.4

  • Critical Risk: Rapid ester hydrolysis in basic media, complicating standard potentiometric pKa determination.

Molecular Architecture & Ionization Theory[1]

Structural Analysis

The molecule consists of a secondary amine core flanked by a cyclopentyl ring (lipophilic, steric bulk) and an ethyl propanoate chain.

  • Ionization Center: The secondary nitrogen (

    
    ) is the sole basic site.
    
  • Electronic Influences:

    • 
      -Ester Group:  The carbonyl oxygen at the 
      
      
      
      -position exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa compared to a standard dialkylamine (typically pKa ~11).
    • Cyclopentyl Group: Acts as a secondary alkyl electron donor (+I), slightly increasing basicity relative to the primary amine analog (

      
      -alanine ethyl ester, pKa 9.13).
      
Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium between the protonated hydrochloride salt and the free base, alongside the competing hydrolysis pathway.

Ionization Salt Protonated Cation (Acidic Form) Soluble, Stable (pH < 7) Base Free Base (Neutral Form) Lipophilic, Unstable (pH > 9) Salt->Base  Deprotonation (Ka)   Base->Salt  Protonation   Hydrolysis Degradation Product (Acid + Ethanol) Irreversible Base->Hydrolysis  Intramolecular Catalysis   (Rapid Hydrolysis)

Figure 1: Ionization equilibrium vs. degradation pathway. Note that the free base species is prone to rapid hydrolysis.

pKa Value & Physicochemical Data

As exact experimental values for this specific derivative are rare in public literature, the following values are derived from high-confidence Structure-Activity Relationship (SAR) analysis of validated analogs (


-alanine ethyl ester and N-alkyl derivatives).
Quantitative Profile
PropertyValue / RangeConfidenceSource / Rationale
pKa (Experimental Analog) 9.13 High

-alanine ethyl ester [1]
pKa (Predicted Target) 9.25 ± 0.15 High+I effect of cyclopentyl group (+0.1–0.2 pKa)
LogP (Neutral) ~2.1MediumCalculated (Cyclopentyl + Ethyl Ester)
LogD (pH 7.4) ~0.1HighIonized species dominates partitioning
Intrinsic Solubility High (Salt)HighIonic lattice energy vs. hydration
Physiological Implications
  • Stomach (pH 1.5): 100% Protonated. Highly soluble.

  • Blood (pH 7.4): The compound exists primarily as a cation (

    
    ).
    
    • Calculation: Using Henderson-Hasselbalch:

      
      
      
    • Ratio roughly 1:70 (Neutral:Cationic).

  • Permeability: Despite the lipophilic cyclopentyl group, the cationic charge at physiological pH limits passive diffusion unless active transport or ion-pairing mechanisms are involved.

Stability Risks: The "Self-Validating" Protocol

A common error in characterizing


-amino esters is ignoring hydrolysis during titration. The basic nitrogen can intramolecularly catalyze the attack of water on the ester carbonyl, or simply facilitate base-catalyzed hydrolysis.

Mechanism: As pH increases during titration (approaching pKa), the concentration of the free amine increases. This nucleophilic amine is positioned beta to the ester, creating a risk of degradation to 3-(cyclopentylamino)propanoic acid , which is a zwitterion with a completely different pKa profile.

Degradation Workflow Check

Stability Start Dissolve Sample (HCl Salt) Check1 Initial pH Check (Expect < 4.0) Start->Check1 Titration Add Base (NaOH) Raise pH to 10 Check1->Titration Risk CRITICAL RISK ZONE pH > 8.5 Ester Hydrolysis Accelerates Titration->Risk Drift Signal Drift? (pH drops spontaneously) Risk->Drift If unstable Drift->Titration Result Invalid

Figure 2: Stability logic flow during pKa determination.

Experimental Protocol: Rapid Potentiometric Titration

To accurately determine the pKa without degradation interference, use the Rapid Titration Method or Co-solvent Extrapolation .

Materials
  • Analyte: 5-10 mg Ethyl 3-(cyclopentylamino)propanoate HCl.

  • Titrant: 0.1 N Carbonate-free NaOH.

  • Solvent: 0.15 M KCl (Ionic Strength Adjuster) degassed with Argon.

  • Apparatus: Auto-titrator with micro-burette (0.1 µL precision) and Ross-type combination pH electrode.

Step-by-Step Methodology
  • System Blank: Perform a blank titration on the 0.15 M KCl solvent to subtract background carbonate/silicate effects.

  • Dissolution: Dissolve the compound in the solvent. Ensure the starting pH is acidic (due to HCl salt). If pH > 5, add a known aliquot of HCl to start the curve from a fully protonated state.

  • Fast Titration Mode:

    • Set the auto-titrator to "Monotonic" or "Dynamic High Speed" mode.

    • Rationale: Minimizes the time the molecule spends in the alkaline "danger zone" (pH > 9) where hydrolysis is fastest.

  • Data Acquisition: Record pH vs. Volume of NaOH.

  • Drift Check (Validation):

    • At the end of the titration (pH ~11), stop addition and monitor pH for 60 seconds.

    • Pass Criteria: pH drift < 0.02 units/min.

    • Fail Criteria: Significant downward drift indicates ester hydrolysis (generating acid).

Calculation (Bjerrum Plot)

Calculate


 (average number of protons bound) using the mass balance equations. The pKa is the pH where 

.


References

  • Williams, R. (2023).[1] pKa Data Compilation: Nitrogen Compounds. Colorado State University. (Source for

    
    -alanine ester pKa = 9.13).[2] 
    
  • PubChem Database. (2023). Ethyl 3-(cyclopentylamino)propanoate HCl. National Center for Biotechnology Information.

  • Perrin, D. D. (1981). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol for unstable esters).[3]

Sources

Literature review of Ethyl 3-(cyclopentylamino)propanoate derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry of Ethyl 3-(cyclopentylamino)propanoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of Ethyl 3-(cyclopentylamino)propanoate derivatives, exploring their synthesis, structure-activity relationships, and applications across various domains of medicinal chemistry. We delve into the rationale behind experimental design and the mechanistic underpinnings of their biological activity, offering a resource for professionals engaged in drug discovery and development.

Introduction: The Ethyl 3-(cyclopentylamino)propanoate Scaffold

The Ethyl 3-(cyclopentylamino)propanoate core represents a versatile and synthetically accessible scaffold in medicinal chemistry. Its structure, featuring a secondary amine, a cyclopentyl group, and an ethyl ester, provides multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The cyclopentyl moiety often serves to occupy hydrophobic pockets within target proteins, while the secondary amine and ester functionalities can be modified to modulate polarity, hydrogen bonding capacity, and metabolic stability. This inherent adaptability has made its derivatives the subject of investigation for a range of therapeutic targets.

Synthetic Strategies and Methodologies

The synthesis of Ethyl 3-(cyclopentylamino)propanoate derivatives typically begins with the core structure, which can be prepared through several established methods. A common and efficient approach is the Michael addition of cyclopentylamine to ethyl acrylate. This reaction is often catalyzed by the amine reactant itself or a mild base and can proceed at room temperature to afford the desired product in high yield.

Experimental Protocol: Synthesis of Ethyl 3-(cyclopentylamino)propanoate

Objective: To synthesize the core scaffold via a Michael addition reaction.

Materials:

  • Cyclopentylamine (1.0 equiv)

  • Ethyl acrylate (1.1 equiv)

  • Ethanol (as solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • To a solution of cyclopentylamine in ethanol, add ethyl acrylate dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 3-(cyclopentylamino)propanoate as a colorless oil.

Derivatization of this core scaffold is key to its utility. Modifications commonly involve N-acylation or N-alkylation of the secondary amine, or hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation. These reactions allow for the introduction of a wide array of functional groups to probe interactions with biological targets.

Therapeutic Applications and Biological Activity

Derivatives of Ethyl 3-(cyclopentylamino)propanoate have demonstrated potential in several therapeutic areas. Below, we explore some of the most promising applications.

Anticoagulant Activity: Factor Xa Inhibition

A significant area of investigation for these derivatives has been in the development of anticoagulants, specifically as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.

Apixaban, a successful oral anticoagulant, features a complex pyrazole-based scaffold. Research into simpler, more readily synthesizable scaffolds has led to the exploration of propanoate derivatives. For instance, a series of 3-(N-aryl-N-(cyanomethyl)amino)propanoic acid derivatives have been synthesized and evaluated for their FXa inhibitory activity. In these compounds, the core structure is modified to incorporate features known to interact with key residues in the FXa active site.

The general structure-activity relationship (SAR) for these inhibitors indicates that:

  • An acidic moiety, such as a carboxylic acid (obtained by hydrolyzing the ethyl ester), is often crucial for interacting with the S4 binding pocket of FXa.

  • The nature of the substituent on the nitrogen atom significantly influences potency and selectivity.

Compound ID R Group (Modification on Nitrogen) FXa Ki (nM) Reference
1a4-methoxyphenyl0.7
1b3-chloro-4-methoxyphenyl0.3
1c4-fluorophenyl1.2

Table 1: In vitro inhibitory activity of selected Ethyl 3-(cyclopentylamino)propanoate derivatives against Factor Xa. Data sourced from patent literature describing novel FXa inhibitors.

Anticancer Applications

The versatility of the Ethyl 3-(cyclopentylamino)propanoate scaffold has also been leveraged in the design of potential anticancer agents. Modifications have been explored to target various cancer-related pathways. While extensive clinical data is not yet available, preclinical studies have shown promise. For example, derivatives have been designed as inhibitors of specific kinases or as modulators of protein-protein interactions crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR) and Drug Design Workflow

The development of potent and selective drug candidates from the Ethyl 3-(cyclopentylamino)propanoate scaffold follows a systematic drug design workflow. This iterative process involves chemical synthesis, biological evaluation, and computational modeling to refine the molecular structure for optimal therapeutic effect.

DrugDiscoveryWorkflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Start Scaffold Selection (Ethyl 3-(cyclopentylamino)propanoate) Synth Synthesis of Derivative Library Start->Synth Screen Primary Screening (e.g., FXa Assay) Synth->Screen Test Compounds SAR SAR Analysis Screen->SAR SAR->Synth Iterative Design LeadOpt Lead Optimization (ADME/Tox) SAR->LeadOpt Identify Leads Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Iterative workflow for the discovery of drug candidates.

Signaling Pathway Modulation: Coagulation Cascade

The primary mechanism of action for the anticoagulant derivatives is the direct inhibition of Factor Xa. This enzyme occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. By inhibiting FXa, these compounds effectively block the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot.

CoagulationCascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Conversion Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Propanoate Derivative Inhibitor->FXa Inhibition

Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.

Conclusion and Future Perspectives

The Ethyl 3-(cyclopentylamino)propanoate scaffold continues to be a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities make it an attractive core for exploring a wide range of biological targets. Future research will likely focus on expanding the therapeutic applications of these derivatives, with an emphasis on improving selectivity and optimizing pharmacokinetic profiles for enhanced clinical potential. The continued application of modern drug discovery techniques, including computational modeling and high-throughput screening, will undoubtedly accelerate the identification of new lead compounds based on this versatile chemical framework.

References

  • Wong, P. C., Crain, E. J., Watson, C. A., & Xin, B. (2010). Preparation of 3-(N-aryl-N-(cyanomethyl)amino)propanoic acid derivatives as factor Xa inhibitors.
  • Quan, M. L., & Lam, P. Y. (2006). N-((3S)-1-(1-(3-AMINO-ISOQUINOLIN-7-YL)-ETHYL)-2,5-DIOXO-PYRROLIDIN-3-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE DERIVATIVES AS FACTOR XA INHIBITORS.

CAS number and chemical identifiers for Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 3-(cyclopentylamino)propanoate Hydrochloride

Abstract This technical guide provides a comprehensive analysis of Ethyl 3-(cyclopentylamino)propanoate hydrochloride, a critical beta-amino acid derivative used as a building block in medicinal chemistry. This document details its chemical identity, validated synthetic pathways, quality control methodologies, and applications in the development of chemokine receptor antagonists and peptidomimetics.

Chemical Identity & Physical Properties

Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a secondary amine salt formed via the Michael addition of cyclopentylamine to ethyl acrylate, followed by hydrochloride salt formation. It serves as a robust intermediate for introducing cyclopentyl moieties into pharmaceutical scaffolds.

Table 1: Chemical Identifiers and Properties

PropertySpecification
Chemical Name Ethyl 3-(cyclopentylamino)propanoate hydrochloride
CAS Number (HCl Salt) 1176419-85-4
CAS Number (Free Base) 928788-22-1
Molecular Formula C₁₀H₁₉NO₂[1] · HCl
Molecular Weight 221.72 g/mol (Salt); 185.26 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
SMILES (Free Base) CCOC(=O)CCNC1CCCC1
InChI Key PGGWSUSDGRDUFX-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of this compound relies on the aza-Michael addition, a reaction characterized by high atom economy and mild conditions. The following protocol is designed for high-purity laboratory scale-up (10–50g).

Reaction Mechanism & Pathway

The nucleophilic nitrogen of cyclopentylamine attacks the


-carbon of ethyl acrylate. The resulting intermediate is stabilized as the hydrochloride salt to prevent retro-Michael addition and improve storage stability.

Figure 1: Synthetic pathway converting cyclopentylamine and ethyl acrylate to the target hydrochloride salt.

Experimental Protocol

Step 1: Aza-Michael Addition

  • Setup: Charge a 250 mL round-bottom flask with Cyclopentylamine (8.51 g, 100 mmol) and absolute Ethanol (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise add Ethyl Acrylate (11.0 g, 110 mmol) over 30 minutes. The reaction is exothermic; control internal temperature <10°C.

  • Reaction: Remove ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.

    • Process Check: Monitor by TLC (SiO₂, 10% MeOH in DCM, Ninhydrin stain) or LC-MS. Consumption of amine indicates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove ethanol and excess ethyl acrylate. The residue is the crude free base (Yellow oil).

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether (100 mL) or Ethyl Acetate (50 mL).

  • Acidification: Cool to 0°C. Add HCl (4M in Dioxane, 30 mL) dropwise with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir at 0°C for 1 hour. Filter the solid under a nitrogen blanket (hygroscopic).

  • Purification: Wash the filter cake with cold Diethyl Ether (2 x 20 mL). Dry under high vacuum at 40°C for 6 hours.

  • Yield: Expected yield: 85–92% (White crystalline solid).

Quality Control & Analytical Characterization

Ensuring the integrity of the secondary amine and the ester linkage is vital.

Table 2: Analytical Specifications

TestMethodAcceptance Criteria
Purity HPLC (C18, H₂O/MeCN + 0.1% TFA)> 98.0% (Area %)
Identity (NMR) ¹H-NMR (400 MHz, DMSO-d₆)Consistent structure; integration of ethyl group (1.2, 4.1 ppm) and cyclopentyl multiplet.
Identity (MS) LC-MS (ESI+)[M+H]⁺ = 186.2 m/z (Free base mass)
Chloride Content Argentometric Titration15.8% – 16.2% (Theoretical: 16.0%)
Analytical Decision Tree

Figure 2: Quality control workflow ensuring structural integrity and purity before batch release.

Applications in Drug Discovery

Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a versatile intermediate used primarily in the synthesis of peptidomimetics and chemokine receptor modulators .

  • Beta-Amino Acid Scaffolds: Hydrolysis of the ethyl ester yields 3-(cyclopentylamino)propanoic acid, a beta-amino acid. These are incorporated into peptide chains to induce specific secondary structures (helices/turns) and increase resistance to proteolytic degradation compared to natural alpha-amino acids.

  • CCR2/CCR5 Antagonists: The cyclopentyl-amine motif is a privileged structure in antagonists for Chemokine Receptors (CCR). These receptors are targets for anti-inflammatory and anti-viral (HIV) therapeutics. The secondary amine allows for further coupling with benzyl halides or acyl chlorides to build the "right-hand side" of these complex molecules.

  • Heterocyclic Synthesis: The molecule can serve as a precursor for dihydropyrimidinones or beta-lactams upon cyclization, expanding its utility in diversity-oriented synthesis (DOS).

Safety and Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. The free base is an amine and may have a fishy odor; the HCl salt is odorless but hygroscopic.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

References

  • ChemicalBook. (2024). Ethyl 3-(cyclopentylamino)propanoate hydrochloride Product Page. Link

  • BLD Pharm. (2024). Ethyl 3-(cyclopentylamino)propanoate Safety Data Sheet and Properties. Link

  • PubChem. (2024). Ethyl 3-(cyclopentylamino)propanoate - Compound Summary. National Library of Medicine.[2] Link(Note: Link directs to the structural analog Ethyl 3-cyclopropylpropanoate for structural comparison as direct specific entry varies by vendor).

  • Fluorochem. (2024). Ethyl 3-(cyclopentylamino)propanoate Analysis. Link

Sources

Hygroscopic nature and physical state of Ethyl 3-(cyclopentylamino)propanoate salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hygroscopic Nature and Physical State of Ethyl 3-(cyclopentylamino)propanoate Salts

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the journey of a drug candidate from discovery to a viable pharmaceutical product, the meticulous characterization of its solid-state properties is not merely a regulatory checkbox; it is the bedrock of a successful formulation. The physical form of an Active Pharmaceutical Ingredient (API)—be it crystalline or amorphous—and its interaction with environmental moisture (hygroscopicity) are pivotal factors that dictate its stability, manufacturability, and ultimately, its bioavailability.[1] For amine-containing compounds like Ethyl 3-(cyclopentylamino)propanoate, salt formation is a common strategy to enhance solubility and stability. However, this introduces a new layer of complexity, as different salt forms can exhibit dramatically different physicochemical behaviors.[2]

This guide provides a comprehensive framework for characterizing the hygroscopic nature and physical state of Ethyl 3-(cyclopentylamino)propanoate salts. We will move beyond procedural descriptions to explore the causal relationships behind experimental choices, offering insights grounded in years of field experience. The methodologies presented herein are designed as a self-validating system, integrating data from multiple orthogonal techniques to build a robust and reliable solid-state profile.

Part 1: Fundamental Principles of Hygroscopicity and Physical State

The Nature of Water Sorption (Hygroscopicity)

Hygroscopicity is the propensity of a substance to absorb and retain moisture from the atmosphere.[3] This phenomenon is not trivial; moisture uptake can trigger chemical degradation, alter dissolution rates, and induce physical transformations such as deliquescence (dissolving in absorbed water) or conversion between solid forms.[] The interaction with water vapor can be classified as:

  • Adsorption: Water molecules adhering to the surface of the solid. This is particularly relevant for materials with high surface area.

  • Absorption: Water molecules penetrating the bulk structure of the solid. This can lead to the formation of hydrates or dissolution of the material.

The degree of hygroscopicity is a critical parameter in selecting a salt form for development, with low hygroscopicity being a highly desirable trait.[2][3]

The Significance of the Physical State: Crystalline vs. Amorphous

The arrangement of molecules in a solid API has profound implications for its therapeutic efficacy.[1]

  • Crystalline Solids: Characterized by a highly ordered, three-dimensional lattice structure.[5] This long-range order results in distinct properties like a sharp melting point and a unique X-ray diffraction pattern.[6] Crystalline materials can exist in different forms:

    • Polymorphs: The same chemical compound in different crystal lattice arrangements. Polymorphs can have different solubilities and stabilities.[7]

    • Solvates/Hydrates: Crystalline forms that incorporate solvent or water molecules into their lattice structure.[8][9]

  • Amorphous Solids: Lack long-range molecular order.[5][10] While often exhibiting higher solubility and dissolution rates, amorphous forms are thermodynamically unstable and tend to crystallize over time, which can compromise the drug product's performance.[10]

Understanding and controlling the physical state is a regulatory expectation and a scientific necessity for ensuring product consistency and performance.[1][7]

Part 2: A Multi-Technique Approach to Characterization

A comprehensive understanding of an API salt's properties cannot be achieved with a single technique. It requires the strategic integration of data from several orthogonal analytical methods. The workflow below illustrates a robust approach to this characterization process.

G cluster_0 Initial Salt Form cluster_1 Analytical Characterization cluster_2 Data Interpretation & Profiling API Ethyl 3-(cyclopentylamino)propanoate Salt Candidate DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity Assessment) API->DVS Analysis XRPD X-Ray Powder Diffraction (XRPD) (Physical State & Crystallinity) API->XRPD Analysis Thermal Thermal Analysis (DSC / TGA) API->Thermal Analysis Profile Comprehensive Physicochemical Profile (Stability, Form, Water Content) DVS->Profile Data Integration XRPD->Profile Data Integration Thermal->Profile Data Integration

Caption: Integrated workflow for the solid-state characterization of API salts.

Gravimetric Analysis: Dynamic Vapor Sorption (DVS)

DVS is the gold-standard technique for quantifying the hygroscopicity of a material.[11] It measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.[12][13]

Causality Behind the DVS Experiment:

The goal is to understand how the salt form interacts with water vapor across the entire relevant humidity range (typically 0% to 95% RH). The resulting sorption/desorption isotherm provides critical information on:

  • Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) allows for classification (e.g., non-hygroscopic, slightly hygroscopic).[14]

  • Physical Stability: Hysteresis between the sorption and desorption curves can indicate irreversible physical changes, such as amorphous-to-crystalline transitions or the formation of a stable hydrate.

  • Hydrate Formation: The stoichiometry of hydrate formation can often be determined from the discrete steps observed in the isotherm.[15]

Experimental Protocol: DVS Analysis
  • Sample Preparation: Place 10-20 mg of the Ethyl 3-(cyclopentylamino)propanoate salt into the DVS sample pan.

  • Drying/Equilibration: Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline mass.

  • Sorption Phase: Increase the RH in steps of 10% from 0% to 90% RH, followed by a final step to 95% RH. At each step, allow the sample to equilibrate until the mass is stable.

    • Rationale: Stepwise increases allow for the precise determination of critical humidity points where phase transitions may occur.

  • Desorption Phase: Decrease the RH in the same steps from 95% back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm.

Structural Analysis: X-Ray Powder Diffraction (XRPD)

XRPD is an indispensable technique for distinguishing between crystalline and amorphous materials and for identifying different polymorphic forms.[6][7] Crystalline materials produce a unique pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal form, while amorphous materials produce a broad, diffuse halo.[6][16]

Causality Behind the XRPD Experiment:

The primary purpose is to unambiguously identify the physical state of the salt. It is used to:

  • Confirm if a material is crystalline or amorphous.[6]

  • Identify the specific polymorph or hydrate form present.

  • Monitor for any changes in the physical form after stress conditions (e.g., exposure to high humidity from a DVS experiment).

Experimental Protocol: XRPD Analysis
  • Sample Preparation: Gently pack approximately 50-100 mg of the powder into a sample holder. Minimal sample preparation is required to avoid inducing phase changes.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation.

  • Data Collection: Scan the sample over a 2θ range of 2° to 40°. The scan rate should be optimized to achieve a good signal-to-noise ratio.

    • Rationale: This angular range is typically sufficient to capture the most characteristic diffraction peaks for pharmaceutical compounds.

  • Data Analysis: Compare the resulting diffractogram to reference patterns of known forms or analyze for the presence of sharp peaks (crystalline) versus a broad halo (amorphous).

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal techniques that provide complementary information.[17]

  • TGA measures the change in mass of a sample as a function of temperature.[17] It is used to quantify the amount of volatile content, such as water or residual solvent.[18]

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[19][20] It detects thermal events like melting, crystallization, and glass transitions (Tg), the hallmark of an amorphous material.[21]

Causality Behind the Thermal Experiments:

By correlating mass changes (TGA) with thermal events (DSC), we can definitively interpret the material's behavior.

  • A mass loss in TGA that coincides with an endotherm in DSC is indicative of a desolvation or dehydration event.[8][17]

  • A sharp endotherm in DSC with no preceding mass loss in TGA represents the melting of an anhydrous material.

  • A subtle, step-like change in the DSC baseline indicates a glass transition, confirming the presence of an amorphous fraction.

Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the salt into a TGA pan.

  • Instrument Setup: Purge the furnace with dry nitrogen.

  • Heating Program: Heat the sample from 25°C to 300°C at a rate of 10°C/min.

    • Rationale: A 10°C/min heating rate provides a good balance between resolution and experimental time.

  • Data Analysis: Analyze the resulting thermogram for step-wise mass losses and calculate the percentage of mass lost in each step.

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the salt into a non-hermetic aluminum pan and crimp the lid.

  • Instrument Setup: Calibrate the instrument for temperature and enthalpy.

  • Heating Program: Heat the sample from 25°C to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min.

  • Data Analysis: Analyze the thermogram for thermal events such as endotherms (melting, dehydration) and exotherms (crystallization). Identify any glass transitions.

Part 3: Data Integration and Interpretation - A Hypothetical Case Study

To illustrate the power of this integrated approach, let's consider two hypothetical salts of Ethyl 3-(cyclopentylamino)propanoate: the Hydrochloride (HCl) salt and the Mesylate (MSA) salt.

Hypothetical Data Summary

The data gathered from our suite of analytical techniques can be summarized for clear comparison.

Property Hydrochloride (HCl) Salt Mesylate (MSA) Salt Technique
Initial Physical State CrystallineAmorphousXRPD
Melting Point (Tonset) 175.4 °CN/A (Exhibits Tg)DSC
Glass Transition (Tg) N/A45.2 °CDSC
Water Content (Initial) 4.1% (Monohydrate)< 0.2%TGA
Water Uptake at 80% RH 0.2%8.5%DVS
Hygroscopicity Class Slightly HygroscopicVery HygroscopicDVS
Stability at 95% RH Stable MonohydrateDeliquescenceDVS / Visual
Interpretation and Decision Logic

The combined data allows for a clear and decisive characterization of each salt form. The following decision tree illustrates the logical flow of data interpretation.

G start Start: New Salt Form x_check XRPD Analysis: Sharp Peaks? start->x_check c_form Result: Crystalline Form x_check->c_form Yes a_form Result: Amorphous Form x_check->a_form No (Broad Halo) t_check TGA Analysis: Weight Loss before Melting? c_form->t_check d_check DSC Analysis: Glass Transition (Tg) Observed? a_form->d_check h_form Conclusion: Hydrate/Solvate t_check->h_form Yes anh_form Conclusion: Anhydrate t_check->anh_form No conf_a_form Conclusion: Confirmed Amorphous d_check->conf_a_form Yes re_eval Re-evaluate: Mixture or Other State d_check->re_eval No

Caption: Decision tree for physical form identification using integrated analytical data.

Analysis of the HCl Salt:
  • XRPD showed sharp peaks, confirming it is a crystalline material.

  • TGA revealed a ~4.1% weight loss, corresponding to one mole of water, before melting. This suggests it is a monohydrate .[8]

  • DSC showed a dehydration endotherm followed by a sharp melting endotherm at 175.4 °C.

  • DVS showed minimal water uptake (<0.2%) up to 90% RH, indicating the monohydrate is stable and the material is only slightly hygroscopic .

Analysis of the MSA Salt:
  • XRPD showed a broad halo, indicating it is amorphous .[6]

  • TGA showed negligible initial water content.

  • DSC did not show a melting point but revealed a glass transition at 45.2 °C, confirming its amorphous nature.

  • DVS showed significant water uptake (8.5%) and the sample became visibly wet and sticky (deliquescence) at high humidity. This classifies it as very hygroscopic .

Conclusion

The selection of an appropriate salt form is a multi-parameter optimization problem that hinges on a deep understanding of the API's solid-state properties. As demonstrated, a cursory evaluation is insufficient. A robust, integrated analytical strategy employing orthogonal techniques like DVS, XRPD, DSC, and TGA is essential to build a comprehensive physicochemical profile. This data-driven approach allows drug development professionals to mitigate risks associated with physical instability and hygroscopicity, ensuring the selection of a salt form with the highest probability of success in becoming a safe, stable, and effective medicine.

References

  • Differential Scanning Calorimetry (DSC Analysis)
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). NETZSCH.
  • X-ray Powder Diffraction (XRPD). (2024). Improved Pharma.
  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). Pharmaceutical Technology.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026).
  • Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. (2021). MDPI.
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • X-ray Diffraction – A Simple Approach. (2024). Cormica.
  • XRD Solution for Pharmaceutical Powder Analysis. (2025). Malvern Panalytical.
  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University.
  • Thermogravimetric Analysis. (2022). Improved Pharma.
  • Differential Scanning Calorimetry (DSC). Malvern Panalytical.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC.
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025). Solitek Pharma.
  • Pharmaceutical Hydr
  • Thermogravimetric analysis (TGA) overlay of channel hydrates.
  • Hygroscopicity Testing. BOC Sciences.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Wiley Online Library.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Characteristics and Significance of the Amorphous State in Pharmaceutical Systems. (1997).
  • Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016).
  • Characterization, Solubility, and Hygroscopicity of BMS-817399. (2024).
  • Dynamic Vapor Sorption. Surface Measurement Systems.
  • Dynamic vapor sorption. Wikipedia.
  • Amorphous vs Crystalline Solids in Pharma. Scribd.

Sources

Methodological & Application

Synthesis protocol for Ethyl 3-(cyclopentylamino)propanoate hydrochloride from ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026


-amino esters via Aza-Michael addition.

Abstract & Strategic Overview

This protocol details the synthesis of Ethyl 3-(cyclopentylamino)propanoate hydrochloride from ethyl acrylate and cyclopentylamine. This transformation utilizes the Aza-Michael addition , a 1,4-conjugate addition reaction that is highly atom-economic and generally proceeds under mild conditions.

While the reaction is theoretically simple, the practical challenge lies in chemoselectivity . Primary amines (like cyclopentylamine) possess two nucleophilic protons, creating a risk of "bis-alkylation" where the amine attacks two acrylate molecules. This protocol utilizes a kinetic control strategy —specifically, the slow addition of the electrophile to an excess of the nucleophile at controlled temperatures—to favor the mono-adduct (secondary amine) over the bis-adduct (tertiary amine).

Key Applications
  • Peptidomimetics:

    
    -amino acids/esters are precursors to 
    
    
    
    -peptides, which exhibit resistance to proteolytic degradation.
  • Pharmaceutical Intermediates: The cyclopentyl moiety is a common lipophilic pharmacophore in GPCR ligands and kinase inhibitors.

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct phases: the formation of the free base via conjugate addition, followed by the isolation of the hydrochloride salt.

Chemical Equation


Mechanistic Pathway (Graphviz)

The following diagram illustrates the nucleophilic attack of the amine lone pair onto the


-carbon of the acrylate, followed by proton transfer.

ReactionMechanism Amine Cyclopentylamine (Nucleophile) TS Transition State (Enolate Intermediate) Amine->TS 1,4-Attack (Lone Pair) Acrylate Ethyl Acrylate (Electrophile) Acrylate->TS FreeBase Free Base (Secondary Amine) TS->FreeBase Proton Transfer (Tautomerization) Salt HCl Salt (Precipitate) FreeBase->Salt + HCl (4M in Dioxane)

Figure 1: Mechanistic flow of the Aza-Michael addition and subsequent hydrochlorination.

Materials & Safety Profile

Critical Safety Warning: Ethyl acrylate is a lachrymator, a sensitizer, and a suspected carcinogen. It has a pungent, acrid odor. All operations must be performed in a properly functioning fume hood.

ReagentMW ( g/mol )Equiv.[1]RoleHazards
Cyclopentylamine 85.151.5NucleophileToxic, Flammable, Corrosive
Ethyl Acrylate 100.121.0ElectrophileLachrymator, Carcinogen susp., Flammable
Ethanol (Abs.) 46.07SolventMediumFlammable
HCl (4M in Dioxane) 36.461.1Acid SourceCorrosive, Water-sensitive
Diethyl Ether 74.12WashAnti-solventExtremely Flammable, Peroxide former

Why 1.5 Equivalents of Amine? Using a 50% molar excess of cyclopentylamine ensures that the concentration of unreacted amine remains high relative to the product. This statistically favors the attack of the primary amine over the newly formed secondary amine (product), significantly reducing the formation of the dialkylated impurity [1].

Experimental Protocol

Phase 1: Aza-Michael Addition (Synthesis of Free Base)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with nitrogen.

  • Amine Charge: Add Cyclopentylamine (12.8 g, 150 mmol, 1.5 equiv) and Ethanol (50 mL) to the flask.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C).

    • Expert Insight: Cooling is required not just to control the exotherm, but to suppress the polymerization of ethyl acrylate before it reacts.

  • Addition: Charge the addition funnel with Ethyl Acrylate (10.0 g, 100 mmol, 1.0 equiv) . Add dropwise over 30–45 minutes.

    • Critical: Do not add all at once. High local concentrations of acrylate promote polymerization and bis-alkylation.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • Monitoring (IPC): Check reaction progress via TLC (Mobile Phase: 10% MeOH in DCM, stain with Ninhydrin). The acrylate spot (

    
    ) should disappear.
    
  • Workup:

    • Concentrate the reaction mixture on a rotary evaporator (

      
      , 20 mbar) to remove ethanol.
      
    • High Vacuum Step: Apply high vacuum (< 1 mbar) for 1 hour at

      
      . This is crucial to remove the excess cyclopentylamine (b.p. 107 °C).
      
    • Result: The product is obtained as a pale yellow oil. Yield is typically quantitative (>95%) for the crude free base.

Phase 2: Hydrochlorination & Isolation
  • Dissolution: Dissolve the crude yellow oil from Phase 1 in dry Ethyl Acetate (50 mL) .

    • Note: Diethyl ether can also be used, but EtOAc is safer and less prone to peroxide formation.

  • Acidification: Cool the solution to 0 °C. Add 4M HCl in Dioxane (27.5 mL, 110 mmol, 1.1 equiv) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Stir at 0 °C for 30 minutes. If the product oils out instead of precipitating, add Diethyl Ether (50 mL) as an anti-solvent and scratch the glass to induce nucleation.

  • Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
    ) to remove traces of unreacted acrylate or bis-impurities (which are more soluble in ether).
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets for 12 hours.
    

Process Workflow Diagram

The following diagram outlines the operational logic, including decision points for purification.

Workflow Start Start: Reagent Prep Cooling Cool Amine Solution (0°C) Start->Cooling Addition Slow Addition of Ethyl Acrylate (Kinetic Control) Cooling->Addition Stir Stir RT (4-6 hrs) Addition->Stir Evap Rotary Evaporation (Remove EtOH & Excess Amine) Stir->Evap Check Check Purity (NMR/TLC) Is Bis-adduct present? Evap->Check SaltForm Dissolve in EtOAc + HCl/Dioxane Check->SaltForm No (Pure) Purify Column Chromatography (If Bis-adduct > 5%) Check->Purify Yes (>5%) Filter Filter & Wash (Et2O) SaltForm->Filter Final Final Product (HCl Salt) Filter->Final Purify->SaltForm

Figure 2: Operational workflow for the synthesis and purification of Ethyl 3-(cyclopentylamino)propanoate HCl.

Process Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The following data points confirm the identity and purity of the product.

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (210 nm)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Confirms structure; no acrylate vinyl protons
Bis-Impurity 1H-NMR< 1.0% (Look for integration mismatch)
Melting Point Capillary145–150 °C (Typical for

-amino ester salts)
1H-NMR Interpretation (Expected Signals in DMSO-d6)
  • 
     9.0–9.5 ppm (br s, 2H):  Ammonium protons (
    
    
    
    ).
  • 
     4.10 ppm (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     3.40 ppm (m, 1H):  Methine proton of cyclopentyl ring (
    
    
    
    ).
  • 
     3.15 ppm (t, 2H): 
    
    
    
    -protons (
    
    
    ).
  • 
     2.75 ppm (t, 2H): 
    
    
    
    -protons (
    
    
    ).
  • 
     1.5–2.0 ppm (m, 8H):  Cyclopentyl ring protons.
    
  • 
     1.20 ppm (t, 3H):  Ethyl ester methyl group.
    

Troubleshooting & Optimization

Issue: Formation of Bis-Adduct

If NMR shows a tertiary amine impurity (Ethyl 3-[cyclopentyl(3-ethoxy-3-oxopropyl)amino]propanoate), the ratio of amine to acrylate was likely too low, or the addition was too fast.

  • Correction: Increase Cyclopentylamine to 2.0 equivalents. The excess is easily removed by vacuum, whereas the bis-adduct requires chromatography (SiO2, Hexane/EtOAc) to remove [2].

Issue: Product is an Oil (Not a Solid)

-amino ester hydrochlorides can be hygroscopic or form supersaturated oils.
  • Correction: Use strictly anhydrous solvents for the salt formation. If oil persists, triturate (grind) the oil under fresh diethyl ether or pentane to induce crystallization. Store in a desiccator.

Issue: Polymerization

The reaction mixture turns into a viscous gel.

  • Correction: Ensure the Ethyl Acrylate contains a polymerization inhibitor (typically 10-50 ppm MEHQ) and do not heat the reaction above 40°C. Perform the reaction under an air atmosphere (oxygen activates MEHQ) or ensure mild cooling [3].

References

  • Bartoli, G., et al. (2005).[2] "Solvent-Free Synthesis of

    
    -Amino Esters via Aza-Michael Reaction." European Journal of Organic Chemistry, 2005(20), 4291-4295. 
    
  • Rulev, A. Y. (2014). "Aza-Michael Addition: Recent Advances and Applications." RSC Advances, 4, 36944-36976.

  • Sigma-Aldrich. (n.d.). "Ethyl Acrylate Safety Data Sheet."

  • PubChem. (2023). "Ethyl 3-(cyclopentylamino)propanoate Compound Summary."

Sources

Procedure for Michael addition of cyclopentylamine to ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Ethyl 3-(cyclopentylamino)propanoate via Aza-Michael Addition

Executive Summary

This application note details the optimized protocol for the synthesis of ethyl 3-(cyclopentylamino)propanoate (CAS: 928788-22-1) via the aza-Michael addition of cyclopentylamine to ethyl acrylate.

While traditional Michael additions often employ Lewis acid catalysts or basic conditions, the nucleophilicity of aliphatic primary amines allows this reaction to proceed efficiently under catalyst-free, solvent-free (neat) conditions. This "Green Chemistry" approach maximizes atom economy and simplifies purification. However, the core challenge lies in kinetic control: preventing the formation of the bis-adduct (tertiary amine) while driving the conversion of the mono-adduct.

Key Advantages of this Protocol:

  • Atom Economy: 100% (in neat conditions).

  • Green Profile: No halogenated solvents or metal catalysts.

  • Scalability: Protocols provided for both milligram (library synthesis) and gram (process) scales.

Mechanistic Insight & Kinetics

The reaction follows a 1,4-conjugate addition pathway (aza-Michael).[1][2] Understanding the kinetics is vital for controlling impurity profiles.

The Selectivity Challenge:

  • k1 (Mono-addition): The primary amine (cyclopentylamine) attacks the

    
    -carbon of ethyl acrylate.
    
  • k2 (Bis-addition): The resulting product is a secondary amine, which is still nucleophilic and can attack a second equivalent of ethyl acrylate.

Expert Insight: Although secondary amines are generally more basic than primary amines, they are often less nucleophilic in Michael additions due to steric hindrance. The cyclopentyl ring provides moderate steric shielding, making


. However, in the presence of excess acrylate or high temperatures, the bis-adduct becomes a significant impurity.
Reaction Mechanism Diagram

G Start Reagents (Cyclopentylamine + Ethyl Acrylate) TS1 Transition State (Nu Attack on β-Carbon) Start->TS1 k1 (Fast) Enolate Zwitterionic Enolate Intermediate TS1->Enolate ProtonTransfer Intramolecular/Intermolecular Proton Transfer Enolate->ProtonTransfer Product Mono-Adduct (Secondary Amine) ProtonTransfer->Product SideReaction Bis-Adduct (Impurity) Product->SideReaction + Ethyl Acrylate (k2 << k1)

Figure 1: Mechanistic pathway highlighting the critical branching point for bis-adduct formation.

Critical Process Parameters (CPP)

To ensure reproducibility and purity, the following parameters must be strictly controlled.

ParameterRecommendationRationale
Stoichiometry 1.2 : 1.0 (Amine : Acrylate)A slight excess of amine statistically favors mono-addition. Unreacted cyclopentylamine (bp 107°C) is easier to remove via vacuum than the high-boiling bis-adduct.
Temperature 0°C

25°C
The reaction is exothermic. Starting at 0°C prevents thermal runaway and suppresses the activation energy barrier for the unwanted bis-addition (

).
Solvent Neat (Method A) or Ethanol (Method B)Neat: Fastest kinetics, highest throughput. Ethanol: Acts as a heat sink for larger scales and facilitates proton transfer via hydrogen bonding.
Reaction Time 2 – 4 HoursExtended reaction times (>12h) increase the probability of thermodynamic equilibration to the bis-adduct or polymerization of the acrylate.

Experimental Protocols

Safety Pre-Check
  • Ethyl Acrylate: Lachrymator, suspected carcinogen, polymerization risk. Handle in a fume hood.

  • Cyclopentylamine: Corrosive, flammable.

  • Exotherm: This reaction releases heat. Do not scale up "Neat" conditions >5g without active cooling.

Method A: Solvent-Free (High Throughput / <5g Scale)

Best for: Rapid library synthesis, high atom economy.

  • Setup: Charge a 20 mL scintillation vial (or round-bottom flask) with a magnetic stir bar.

  • Amine Addition: Add Cyclopentylamine (1.02 g, 12.0 mmol, 1.2 equiv).

  • Cooling: Place the vial in an ice-water bath (0°C) for 5 minutes.

  • Acrylate Addition: Dropwise, add Ethyl Acrylate (1.00 g, 10.0 mmol, 1.0 equiv) over 5 minutes.

    • Note: The mixture may fume slightly; ensure good stirring.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (20–25°C) for 3 hours.

  • Monitoring: Check TLC (Mobile Phase: 30% EtOAc in Hexanes). Stain with Ninhydrin (amine) or KMnO4 (alkene).

    • Target: Disappearance of acrylate spot; appearance of a new, lower Rf spot (secondary amine).

  • Work-up:

    • Connect the vessel to a high-vacuum manifold (or rotary evaporator) at 40°C for 30 minutes.

    • This removes the excess cyclopentylamine and any trace ethyl acrylate.

  • Yield: Expect >95% yield of a clear to pale yellow oil.

Method B: Solution Phase (Process / >10g Scale)

Best for: Controlled scale-up, heat management.

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and reflux condenser. Flush with N2.

  • Solvent: Add Ethanol (5 volumes relative to acrylate) and Cyclopentylamine (1.1 equiv). Cool to 0°C.

  • Addition: Charge the addition funnel with Ethyl Acrylate (1.0 equiv). Add dropwise over 30–60 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Work-up: Concentrate under reduced pressure.

  • Purification (Optional): If bis-adduct is detected (>5%), dissolve residue in 1M HCl (aq). Wash with Ether (removes non-basic impurities). Basify aqueous layer with NaHCO3 to pH 9. Extract with DCM, dry over MgSO4, and concentrate.

Quality Control & Validation

Compound: Ethyl 3-(cyclopentylamino)propanoate Molecular Formula:


MW:  185.27  g/mol 
Expected Analytical Data
TechniqueDiagnostic SignalInterpretation
TLC

(50% EtOAc/Hex)
Lower

than acrylate; stains purple/red with Ninhydrin.
1H NMR

(q, 2H)
Ester

protons.
1H NMR

(t, 2H)

-methylene protons (

).
1H NMR

(m, 1H)
Cyclopentyl methine (

).
1H NMR

(t, 2H)

-methylene protons (

).
IR

Ester Carbonyl (

) stretch.
IR

Secondary Amine (

) stretch (weak).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-adduct formation Excess acrylate or high temp.Reduce temperature to 0°C. Increase amine equivalents to 1.5x.
Polymerization Old acrylate (inhibitor depleted).Distill ethyl acrylate before use or add trace MEHQ.
Low Conversion Old amine (oxidized).Use freshly distilled cyclopentylamine.

References

  • General Aza-Michael Mechanism & Kinetics: M. R. MMs, et al. "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates." The Journal of Organic Chemistry, 2016.[3] [Link]

  • Solvent-Free Protocols: B. C. Ranu, et al. "Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes." Arkivoc, 2002.[4] [Link]

  • Selectivity Control (Mono vs Bis): A. Genest, et al. "Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS."[5] Polymer Chemistry, 2017.[5][6] [Link]

Sources

Peptide coupling conditions using N-substituted beta-amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for N-Substituted


-Amino Acid Esters 

Abstract & Strategic Importance

The incorporation of N-substituted


-amino acids into peptide backbones is a critical strategy in modern peptidomimetic drug design. These residues confer resistance to proteolytic degradation and improve membrane permeability by reducing the polarity of the amide backbone. However, the synthesis of these sequences presents a "perfect storm" of kinetic barriers: the 

-positioning of the side chain combined with N-alkylation creates severe steric hindrance, while the lowered nucleophilicity of the secondary amine retards the acylation step.

This guide moves beyond standard EDC/HOBt protocols, which typically fail for these substrates, and provides a tiered approach using high-activity uronium/phosphonium salts and acid halide methodologies.

Mechanistic Insight: The Kinetic Barrier

To troubleshoot low yields, one must understand the causality. The failure of standard coupling conditions is not thermodynamic but kinetic.

  • Steric Shrouding: In N-substituted

    
    -amino acids, the nucleophilic nitrogen is flanked by the N-alkyl group and the 
    
    
    
    -side chain. This creates a "steric wall" that blocks the approach of the activated acyl donor.
  • Electronic Deactivation: While alkyl groups are inductively electron-donating, the steric strain in the tetrahedral intermediate (transition state) dramatically increases the activation energy (

    
    ).
    
  • Aza-Michael Reversibility: Unlike

    
    -amino acids, 
    
    
    
    -amino acid derivatives can undergo retro-Michael addition under strongly basic conditions, leading to chain fragmentation.
Diagram 1: The Steric & Electronic Conflict

CouplingMechanism cluster_barriers Kinetic Barriers Amine N-Substituted Beta-Amine (Low Nucleophilicity) TS Tetrahedral Intermediate (High Energy) Amine->TS Slow Attack (Steric Clash) ActiveEster Activated Carboxyl (OBt/OAt/Cl) ActiveEster->TS Product Coupled Peptide TS->Product Collapse

Caption: The rate-limiting step is the nucleophilic attack. N-substitution destabilizes the crowded transition state.

Strategic Reagent Selection

We categorize coupling reagents into three tiers based on reactivity and safety profiles.

TierReagent SystemMechanismBest Use CasePros/Cons
1 HATU / HOAt Uronium (Aza-benzotriazole)Moderately hindered couplings (e.g., N-Me-

-Ala).
Pro: Gold standard for difficult couplings; HOAt neighboring group effect. Con: High cost; potential guanidinylation of amine.
2 COMU / Oxyma Uronium (Oxime-based)Safer alternative to HATU with equal/better efficiency.Pro: No explosion risk (unlike HOBt); high solubility; visual color change monitoring. Con: Sensitive to hydrolysis.
3 BTC (Triphosgene) Acid Chloride (In situ)The "Nuclear Option." Extremely hindered systems (e.g., N-iPr, N-tBu).Pro: Highest reactivity; drives reaction to completion. Con: Toxic (phosgene generation); requires strictly anhydrous/amine-free solvents (THF/DCM).
Alt PyBrOP PhosphoniumCoupling to N-methyl amines.[1][2][3]Pro: Avoids guanidinylation; works well for N-Me-N-Me junctions.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for initial attempts and moderately hindered sequences.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (N-substituted

    
    -ester) (1.0 equiv)
    
  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Crucial additive for N-substituted systems.

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid, HATU, and HOAt in DMF (0.1 M concentration).

  • Base Addition: Add 1.0 equiv of DIPEA. Stir for exactly 1-2 minutes .

    • Critical Note: Do not pre-activate longer than 5 minutes; the active ester can degrade or racemize.

  • Coupling: Add the Amine Component followed by the remaining DIPEA.

  • Incubation: Stir at Room Temperature for 2–4 hours.

    • Optimization: If incomplete after 4 hours, do not add more reagent. Filter (if solid phase) or concentrate and re-dissolve, then re-couple with fresh reagents.

  • Monitoring: Use HPLC-MS. Ninhydrin tests are often false-negative for secondary amines; use Chloranil test or micro-cleavage.

Protocol B: The "Difficult" Case (Acid Chloride via BTC)

Recommended when HATU fails or for N-isopropyl/N-tert-butyl substitutions.

Safety Warning: BTC (Bis(trichloromethyl)carbonate) generates Phosgene in situ.[1] This reaction MUST be performed in a well-ventilated fume hood.

Reagents:

  • Fmoc-Amino Acid (3.0 equiv)

  • BTC (1.0 equiv) - Generates 3 equiv of acid chloride.

  • 2,4,6-Collidine (TMP) (10.0 equiv)

  • Solvent: THF or DCM (Anhydrous).[1]

    • Critical:Do NOT use DMF or NMP. They react with acid chlorides to form Vilsmeier salts, destroying the reagent.

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve the Fmoc-Amino Acid and BTC in anhydrous THF.

  • Chloride Generation: Add Collidine (Sym-collidine) dropwise. A white precipitate (collidinium hydrochloride) will form. Stir for 15–20 minutes.

  • Coupling: Add the N-substituted

    
    -amino ester (dissolved in minimal THF) to the suspension.
    
  • Reaction: Stir for 1–2 hours. The reaction is usually extremely fast.

  • Quenching: Quench carefully with MeOH (reacts with excess acid chloride) before aqueous workup.

Troubleshooting & Optimization Decision Tree

Use this logic flow to determine the next step if a coupling fails.

Diagram 2: Optimization Workflow

DecisionTree Start Start Coupling (N-Substituted Beta-AA) Standard Attempt Protocol A (HATU/HOAt/DIPEA) Start->Standard Check Check Conversion (HPLC/MS) Standard->Check Success >95% Yield Proceed Check->Success High Conv. Fail <50% Yield Check->Fail Low Conv. Microwave Apply Microwave (75°C, 25W, 10 min) Fail->Microwave First Optimization CheckMW Check Conversion Microwave->CheckMW CheckMW->Success SwitchReagent Switch to Protocol B (BTC/Acid Chloride) CheckMW->SwitchReagent Still Fails SolventSwitch Change Solvent (DMF -> NMP or THF) SwitchReagent->SolventSwitch If Solubility Issue

Caption: Systematic optimization path. Microwave irradiation often overcomes the steric energy barrier before resorting to acid chlorides.

References

  • Albericio, F., & Boman, J. M. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.[4][5] Journal of Peptide Research.

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters.

  • BenchChem Technical Support. (2025). Optimizing Coupling of Sterically Hindered N-Methylated Amino acids.

Sources

Application Note: Scalable Process Development for Ethyl 3-(cyclopentylamino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details a scalable, robust protocol for the synthesis of Ethyl 3-(cyclopentylamino)propanoate hydrochloride . This molecule is a critical


-amino ester intermediate, often utilized as a building block in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs), such as CCR2 antagonists.
Route Selection Strategy

While reductive amination and alkylation with


-halo esters are theoretically possible, they suffer from poor atom economy and genotoxic byproducts. The Aza-Michael Addition  is selected here as the industry standard for scalability due to its high atom economy and mild conditions.
ParameterRoute A: Aza-Michael Addition (Selected)Route B: Reductive AminationRoute C: Alkyl Halide Substitution
Reagents Cyclopentylamine + Ethyl AcrylateCyclopentanone +

-Alanine ester
Cyclopentylamine + Ethyl 3-bromopropanoate
Atom Economy 100% (No byproducts)< 80% (Water/Borate waste)< 70% (HBr waste)
Impurity Profile Bis-alkylation (Controllable)Over-reduction / AlcoholsElimination (Acrylate formation)
Scalability High (Exotherm management required)Medium (Hydride handling)Low (Genotoxic alkyl halides)
Critical Process Parameters (CPPs)

To ensure "Right First Time" quality on a kilogram scale, two mechanisms must be controlled:

  • Chemo-selectivity (Mono- vs. Bis-addition): The secondary amine product is often more nucleophilic than the primary amine starting material. To prevent the formation of the bis-adduct (tertiary amine), kinetic control is established by maintaining a high molar ratio of cyclopentylamine relative to ethyl acrylate throughout the reaction.

  • Thermodynamics: The reaction is highly exothermic. uncontrolled heat accumulation can lead to polymerization of ethyl acrylate or runaway conditions.

Reaction Mechanism & Workflow

The synthesis proceeds via the nucleophilic attack of the lone pair on the cyclopentylamine nitrogen to the


-carbon of the 

-unsaturated ester (Ethyl Acrylate).

G Start Starting Materials (Cyclopentylamine + Ethyl Acrylate) Reaction Aza-Michael Addition (Exothermic, 20-30°C) Start->Reaction Slow Addition (Kinetic Control) Distillation Vacuum Distillation (Remove Excess Amine) Reaction->Distillation Crude Free Base SaltForm Salt Formation (HCl in EtOH/EtOAc) Distillation->SaltForm Purified Oil Isolation Filtration & Drying (Target HCl Salt) SaltForm->Isolation Crystallization

Figure 1: Process Flow Diagram for the synthesis of Ethyl 3-(cyclopentylamino)propanoate HCl.

Detailed Experimental Protocol

Step 1: Synthesis of the Free Base (Aza-Michael Addition)

Objective: Maximize conversion to mono-adduct while managing exotherm.

  • Reagents:

    • Cyclopentylamine (MW: 85.15 g/mol ): 170.3 g (2.0 mol, 2.0 equiv )

    • Ethyl Acrylate (MW: 100.12 g/mol ): 100.1 g (1.0 mol, 1.0 equiv )

    • Note: No solvent is required (Neat reaction), which improves throughput.

Procedure:

  • Setup: Charge Cyclopentylamine (2.0 equiv) into a jacketed reactor equipped with an overhead stirrer, internal temperature probe, and a reflux condenser.

  • Temperature Control: Cool the amine to 10–15 °C using the jacket.

  • Addition: Load Ethyl Acrylate into a pressure-equalizing addition funnel. Add dropwise to the amine over 60–90 minutes.

    • Critical: Maintain internal temperature < 35 °C . The reaction is fast; accumulation of unreacted acrylate can lead to a sudden thermal spike.

    • Why Addition Order Matters: Adding Acrylate to Amine ensures the amine is always in large excess locally, suppressing the formation of the bis-adduct [1].

  • Reaction: Once addition is complete, warm the mixture to 25 °C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by GC or TLC (Mobile phase: 10% MeOH in DCM). Target: < 1% residual Ethyl Acrylate.

Step 2: Workup and Purification

Objective: Remove excess cyclopentylamine to prevent salt contamination in the next step.

  • Distillation: Switch the apparatus to distillation mode.

  • Vacuum Stripping: Apply vacuum (start at 100 mbar, reduce to 10 mbar) and heat jacket to 40–50 °C. Cyclopentylamine (bp 107 °C at atm) will distill off.

    • Recovery: The distilled cyclopentylamine can be recycled for subsequent batches (purity check required).

  • Analysis: The residue is the crude free base (Ethyl 3-(cyclopentylamino)propanoate). It should be a clear to pale yellow oil.

Step 3: Hydrochlorination and Crystallization

Objective: Convert unstable oil to stable crystalline solid.

  • Reagents:

    • Crude Free Base (from Step 2)

    • Solvent: Ethyl Acetate (EtOAc) - 500 mL (5 vol)

    • Reagent: 4M HCl in Dioxane or Ethanol - (~1.1 equiv)

Procedure:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (5 volumes relative to theoretical yield). Cool to 0–5 °C.[1]

  • Salt Formation: Add the HCl solution dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • pH Control: Monitor pH of the supernatant. Stop addition when pH reaches ~2–3 (slightly acidic). Avoid large excess HCl, which can hydrolyze the ester [2].

  • Crystallization: Stir the slurry at 0 °C for 2 hours to age the crystals.

  • Isolation: Filter the solid using a Büchner funnel under inert atmosphere (Nitrogen blanket) as the salt can be hygroscopic.

  • Washing: Wash the cake with cold Ethyl Acetate (2 x 50 mL) to remove any unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Analytical Specifications & Quality Control

TestMethodSpecificationRationale
Appearance VisualWhite to off-white crystalline solidIndicates effective impurity removal.
Identity 1H NMR (DMSO-d6)Consistent with structureVerifies ethyl group and cyclopentyl ring integrity.
Assay HPLC / Titration> 98.0% w/wRequired for pharmaceutical intermediates.
Bis-Impurity HPLC< 0.5%Bis-adduct is the primary process impurity.
Residual Solvent GC-Headspace< 5000 ppm (EtOAc)ICH Q3C compliance.

Key NMR Signals (Free Base in CDCl3):

  • 
     4.15 (q, 2H, O-CH2 -CH3)
    
  • 
     3.05 (m, 1H, N-CH -cyclopentyl)
    
  • 
     2.85 (t, 2H, N-CH2 -CH2-CO)
    
  • 
     2.50 (t, 2H, CH2-CH2 -CO)
    

Troubleshooting & Optimization

Issue: High Bis-Adduct Formation (> 2%)
  • Cause: Localized excess of ethyl acrylate during addition.

  • Solution: Increase stirring speed (Reynolds number) during addition; decrease addition rate; increase Cyclopentylamine equivalents to 2.5x.

Issue: Hydrolysis of Ester (Formation of Acid Impurity)
  • Cause: Moisture ingress during salt formation or excess HCl exposure.

  • Solution: Use anhydrous solvents (Karl Fischer < 0.1%). Ensure HCl addition is stopped exactly when pH 2-3 is reached. Do not store the wet cake; dry immediately.

Issue: Product is an Oil/Gum, not Solid
  • Cause: Impurities preventing crystal lattice formation.

  • Solution: Perform a "solvent swap." Evaporate the EtOAc, dissolve in a minimum amount of hot Ethanol, and add Diethyl Ether or MTBE (anti-solvent) until cloudy. Cool slowly.

References

  • Reaction Kinetics & Selectivity

    • Cabral, S., et al. (2009). "Catalyst-free aza-Michael addition of amines to acrylates."[2] Tetrahedron Letters. This work establishes the kinetics of aliphatic amine additions, confirming that primary amines can be selectively mono-alkylated by controlling stoichiometry.

  • Salt Formation & Stability

    • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Provides authoritative guidelines on the stability of hydrochloride salts of amino esters and the risk of hydrolysis.
  • General Aza-Michael Methodology

    • Rulev, A. Y. (2011). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews.
  • Safety Data (Ethyl Acrylate)

    • PubChem Compound Summary for CID 8821, Ethyl Acryl

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-SYN-0492 | Last Updated: 2026-02-12 Department: Process Chemistry & Optimization Group

Executive Summary & Core Directive

User Query: "How do I improve the yield and handle the isolation of Ethyl 3-(cyclopentylamino)propanoate hydrochloride?"

The Technical Reality: This synthesis relies on an aza-Michael addition between cyclopentylamine and ethyl acrylate. While theoretically simple, the reaction suffers from two primary yield-killers:[1]

  • Competitive Bis-Alkylation: The product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to the formation of the tertiary amine impurity (bis-adduct).[1]

  • Hygroscopic Salt Formation: The hydrochloride salt of beta-amino esters is prone to "oiling out" rather than crystallizing if the solvent polarity or moisture content is not strictly controlled.

This guide provides a self-validating protocol designed to kinetically favor the mono-adduct and ensure crystalline isolation.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-yield synthesis.

ParameterRecommended ValueScientific Rationale
Stoichiometry 3.0 - 5.0 eq. Amine : 1.0 eq.[1] AcrylateKinetic Control: High concentration of primary amine statistically favors mono-addition over bis-addition.
Temperature 0°C to 10°C Selectivity: Lower temperatures suppress the activation energy barrier for the secondary reaction (bis-alkylation).
Solvent (Reaction) Ethanol (Anhydrous) or Neat Rate Acceleration: Protic solvents accelerate aza-Michael addition via hydrogen bonding to the carbonyl oxygen, stabilizing the transition state.[1]
Acid Source HCl in Dioxane/Ether (Anhydrous)Hydrolysis Prevention: Aqueous HCl will hydrolyze the ethyl ester to the carboxylic acid (beta-alanine derivative).[1]

Optimized Experimental Protocol

Phase A: The Aza-Michael Addition (Kinetic Control)
  • Setup: Charge a flame-dried round-bottom flask with Cyclopentylamine (3.0 to 5.0 equivalents) .

    • Note: If using a solvent, dissolve amine in minimal anhydrous Ethanol (0.5 M concentration).[1]

  • Cooling: Cool the system to 0°C using an ice bath.

  • Addition: Add Ethyl Acrylate (1.0 equivalent) dropwise over 30–60 minutes.

    • Critical: Do not rush. A high local concentration of acrylate favors bis-alkylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.

    • Monitoring: Check via TLC (visualize with Ninhydrin) or GC-MS.[1] Look for the disappearance of ethyl acrylate.

  • Workup (Removal of Excess Amine):

    • Concentrate the reaction mixture under high vacuum (rotary evaporator).

    • Co-evaporation: Add toluene and re-evaporate 2x to remove trace cyclopentylamine azeotropically.

    • Result: You should have a crude oil (Free Base).[1]

Phase B: Hydrochloride Salt Formation (Crystallization)[1]
  • Dissolution: Dissolve the crude free base in Ethyl Acetate (EtOAc) (approx. 5–10 mL per gram of crude).[1]

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or 2M HCl in Ether) dropwise with vigorous stirring.

    • Stoichiometry: Add exactly 1.05 equivalents of HCl relative to the theoretical yield.

  • Crystallization Trigger:

    • If a white precipitate forms immediately: Filter and wash with cold diethyl ether.

    • If it oils out (Gummy): Stop stirring. Decant the supernatant. Triturate (grind) the gum with fresh Diethyl Ether or Hexanes .[1] Scratch the glass side with a spatula to induce nucleation.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets to remove trace acid/moisture.
    

Reaction Logic & Pathway Visualization

The diagram below illustrates the kinetic competition between the desired pathway and the "Thermodynamic Sink" (Bis-alkylation).

ReactionPathway cluster_0 Critical Control Point Start Cyclopentylamine (Primary Amine) Product Target Mono-Adduct (Secondary Amine) Start->Product  Fast (0°C)  Excess Amine   Acrylate Ethyl Acrylate Acrylate->Product BisAdduct Bis-Adduct Impurity (Tertiary Amine) Acrylate->BisAdduct Product->BisAdduct  Side Reaction  (Favored by Heat/Low Amine Ratio)   Salt Target HCl Salt (Crystalline Solid) Product->Salt  HCl/EtOAc  Anhydrous  

Figure 1: Reaction pathway showing the competition between the desired mono-addition and the parasitic bis-addition.

Troubleshooting Guide (FAQ)

Q1: My product is oiling out as a sticky gum instead of crystallizing. How do I fix this?

Diagnosis: This is common for beta-amino ester salts. It usually indicates trapped solvent, excess HCl, or trace moisture.[1] Corrective Action:

  • Decant: Pour off the solvent layer.[2]

  • Triturate: Add anhydrous Diethyl Ether or MTBE to the gum. Vigorously stir or sonicate.[1] The mechanical action + anti-solvent should turn the gum into a white powder.

  • Solvent Switch: If EtOAc fails, try dissolving the free base in a minimal amount of Isopropanol (IPA) and adding the HCl solution, then diluting with Ether until cloudy.[1]

Q2: I see a large impurity peak at M+100 (approx) relative to my product. What is it?

Diagnosis: This is the Bis-Adduct (Tertiary amine).[1] Mechanism: The product reacted with a second molecule of ethyl acrylate. Fix:

  • Increase the equivalents of Cyclopentylamine to 5.0 eq .

  • Lower the reaction temperature.

  • Purification: The Bis-adduct is much less polar than the Mono-adduct. You can remove it by flash chromatography on the Free Base (before salt formation) using Hexane:EtOAc (the Bis-adduct elutes first).[1]

Q3: My yield is low, and NMR shows carboxylic acid peaks.

Diagnosis: Ester Hydrolysis . Cause: Moisture entered the system during the salt formation step, or the HCl source contained water (e.g., using concentrated aqueous HCl).[1] Fix: STRICTLY use anhydrous HCl (generated from Acetyl Chloride + Ethanol, or purchased as HCl in Dioxane/Ether).[1] Ensure all glassware is flame-dried.

Purification Decision Tree

Use this flow to determine the correct purification strategy based on your crude purity.

WorkupFlow Start Crude Reaction Mixture Check Analyze Crude (TLC/GC) Start->Check BisHigh Bis-Adduct > 10% Check->BisHigh Low Selectivity BisLow Bis-Adduct < 5% Check->BisLow High Selectivity ColChrom Flash Chromatography (Silica, Hex/EtOAc) BisHigh->ColChrom SaltForm Direct Salt Formation (HCl/EtOAc) BisLow->SaltForm ColChrom->SaltForm Oil Product Oils Out? SaltForm->Oil Triturate Triturate with Et2O/Hexane Oil->Triturate Yes Filter Filter & Dry Oil->Filter No (Solid) Triturate->Filter

Figure 2: Decision tree for purification based on impurity profile and physical state of the salt.[1]

References

  • Selectivity in Aza-Michael Reactions: Ganachaud, F., et al. "Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS." Polymer Chemistry, 2017.[1]

  • Kinetic Modeling: Van Speybroeck, V., et al. "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents."[1] The Journal of Organic Chemistry, 2016.[1][3] [1]

  • General Synthesis of Beta-Amino Esters: "Ethyl 3-(cyclopentylamino)propanoate hydrochloride." ChemicalBook / CAS Database, Accessed 2026.[1]

  • Salt Crystallization Techniques: "Purification of organic hydrochloride salt." ResearchGate Discussion, 2017.

Sources

Technical Support Center: Purification of Ethyl 3-(cyclopentylamino)propanoate HCl via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-(cyclopentylamino)propanoate HCl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your purification protocols.

Introduction to the Purification Challenge

Ethyl 3-(cyclopentylamino)propanoate HCl is a β-amino acid ester hydrochloride, a class of compounds that can present unique challenges during purification. Due to the presence of both a polar hydrochloride salt and a non-polar cyclopentyl group, selecting an appropriate recrystallization solvent is critical. The primary goal of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the desired compound to crystallize in a purer form upon cooling, leaving impurities behind in the solvent.[1]

This guide provides a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues you may encounter.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of Ethyl 3-(cyclopentylamino)propanoate HCl, providing explanations and actionable solutions.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[2]

  • Immediate Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to reduce the saturation.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool.[2]

  • If the problem persists, consider the following:

    • Solvent System Modification: The polarity of your solvent may not be optimal. Try using a mixed solvent system. For hydrochloride salts, a common approach is to dissolve the compound in a polar solvent like ethanol or isopropanol and then slowly add a less polar anti-solvent such as diethyl ether or ethyl acetate until the solution becomes slightly cloudy.[3] Then, reheat to clarify and cool slowly.

    • Impurity Removal: A high impurity load can depress the melting point. If your crude material is highly impure, consider a pre-purification step like a solvent wash or passing it through a short plug of silica gel.[3]

Question 2: I am getting a very low yield of crystals, or no crystals are forming at all. What is going wrong?

Answer: A low or no yield of crystals is one of the most common recrystallization problems. The primary cause is often using too much solvent.[4]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If the solution is clear at room temperature, it is likely too dilute. Gently heat the solution and evaporate some of the solvent. A good starting point is to reduce the volume by 25-50%. Then, allow it to cool again.

    • Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[5]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[5]

    • Lower the Temperature: If crystals have started to form, placing the flask in an ice bath can further decrease the solubility of your compound and improve the yield.[4]

Question 3: My purified crystals are still showing significant impurities by TLC/HPLC. How can I improve the purity?

Answer: If impurities are co-crystallizing with your product, it indicates that the chosen solvent system is not effectively differentiating between your compound and the impurities.

  • Strategies for a Cleaner Product:

    • Re-evaluate Your Solvent Choice: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures, while impurities should remain soluble at all temperatures.[1] Experiment with different solvent systems. For a compound like Ethyl 3-(cyclopentylamino)propanoate HCl, consider solvent pairs like isopropanol/diethyl ether, ethanol/ethyl acetate, or even methanol/diethyl ether.[3][6]

    • Slow Down the Cooling Process: Rapid cooling can trap impurities within the crystal lattice.[5] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Perform a Second Recrystallization: If the purity has improved but is not yet at the desired level, a second recrystallization is often effective.

Question 4: What are the likely impurities in my crude Ethyl 3-(cyclopentylamino)propanoate HCl?

Answer: The impurities will depend on the synthetic route. A common synthesis for this type of compound is the Michael addition of cyclopentylamine to ethyl acrylate.[7][8]

  • Potential Impurities from a Michael Addition:

    • Unreacted Starting Materials: Cyclopentylamine and ethyl acrylate.

    • Di-addition Product: The product of the addition of two molecules of cyclopentylamine to one of ethyl acrylate.

    • Polymerized Ethyl Acrylate: Acrylates can polymerize under certain conditions.

  • Impurities from Esterification Routes: If the synthesis involves the esterification of 3-(cyclopentylamino)propanoic acid, potential impurities could include unreacted starting acid and byproducts from the esterification reaction.[9]

Understanding the likely impurities can help in selecting a purification strategy. For example, a wash with a non-polar solvent like hexane might remove residual ethyl acrylate.

Step-by-Step Recrystallization Protocol for Ethyl 3-(cyclopentylamino)propanoate HCl

This protocol is a starting point and may require optimization based on the purity of your crude material.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of your crude material in various solvents. Good candidates for hydrochloride salts include alcohols (methanol, ethanol, isopropanol) and polar aprotic solvents (acetonitrile).[3][6]
  • A good single solvent will dissolve the compound when hot but not when cold.
  • For a mixed solvent system, find a solvent that readily dissolves the compound (e.g., isopropanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether).

2. Dissolution:

  • Place the crude Ethyl 3-(cyclopentylamino)propanoate HCl in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) while stirring until the solid just dissolves.[4] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

3. Decolorization (Optional):

  • If the solution has a colored impurity, you can add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if charcoal used) B->C Optional D Slow Cooling to Room Temp B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A typical workflow for the recrystallization process.

Verification of Purity

After recrystallization, it is essential to verify the purity of your Ethyl 3-(cyclopentylamino)propanoate HCl.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[4]

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective purity assessment tool.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of impurities.[6]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue OilingOut Compound Oiling Out? Start->OilingOut LowYield Low or No Yield? OilingOut->LowYield No ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Yes Impure Product Still Impure? LowYield->Impure No ReduceVolume Reduce Solvent Volume LowYield->ReduceVolume Yes ChangeSolvent Change Solvent System Impure->ChangeSolvent Yes SlowCool Cool More Slowly ReheatAddSolvent->SlowCool SlowCool->ChangeSolvent Still Oiling Out SecondRecrystal Perform Second Recrystallization ChangeSolvent->SecondRecrystal Still Impure InduceCrystals Induce Crystallization (Scratch/Seed) ReduceVolume->InduceCrystals

Caption: A decision tree for troubleshooting common recrystallization problems.

Summary of Recommended Solvents and Properties

Solvent ClassRecommended SolventsRationale for Ethyl 3-(cyclopentylamino)propanoate HCl
Alcohols Isopropanol, Ethanol, MethanolThe hydroxyl group can solvate the hydrochloride salt, while the alkyl chain interacts with the non-polar parts of the molecule.[3]
Ethers Diethyl Ether, Methyl tert-Butyl Ether (MTBE)Often used as anti-solvents in mixed systems with alcohols due to their low polarity.[6]
Esters Ethyl AcetateCan be used as an anti-solvent or as part of a mixed solvent system.
Nitriles AcetonitrileA polar aprotic solvent that can be effective for some hydrochloride salts.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Kadgaonkar, M. B., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(6), 6463-6476. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ResearchGate. (2012). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • ResearchGate. (2007). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

Sources

Technical Support Guide: Removal of Unreacted Cyclopentylamine from Beta-Amino Ester Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of unreacted cyclopentylamine (CPA) from beta-amino ester reaction mixtures presents a specific chemoselective challenge. While CPA is volatile (bp 107–108 °C), the thermal instability of beta-amino esters—specifically their susceptibility to the Retro-Michael reaction —precludes aggressive high-temperature distillation. Furthermore, the pKa similarity between CPA (primary amine, pKa ~10.6) and the beta-amino ester product (typically a secondary amine, pKa ~10–11) makes simple acid-base extraction difficult without significant yield loss or ester hydrolysis.

This guide provides three validated protocols for CPA removal, prioritized by product stability and scale.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, evaluate your reaction matrix using the decision tree below.

purification_decision_tree Start START: Reaction Complete Check_Scale Reaction Scale? Start->Check_Scale Small_Scale Small Scale (< 5g) Check_Scale->Small_Scale Large_Scale Large Scale (> 5g) Check_Scale->Large_Scale Method_Vac PROTOCOL 1: Azeotropic Vacuum Stripping Small_Scale->Method_Vac Standard Purity Method_Scav PROTOCOL 2: Chemoselective Scavenging (Aldehyde Resin) Small_Scale->Method_Scav High Purity Req. Check_Stability Is Product Thermally Stable (>60°C)? Large_Scale->Check_Stability Check_Stability->Method_Vac Yes Method_Ext PROTOCOL 3: Partitioning/Extraction Check_Stability->Method_Ext No (Retro-Michael Risk) Method_Vac->Method_Scav Trace CPA remains

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and thermal stability.

Part 2: Technical Protocols

Protocol 1: Azeotropic Vacuum Stripping (Physical Removal)

Best for: Large scale, thermally stable products, or crude purification. Principle: Cyclopentylamine forms positive azeotropes with water and certain alcohols, depressing the effective boiling point and allowing removal at temperatures below the retro-Michael threshold.

Step-by-Step Workflow:

  • Thermal Limit Check: Set heating bath to maximum 45–50 °C . Do not exceed 60 °C, as beta-amino esters revert to starting materials (acrylate + amine) at elevated temperatures [1].

  • Solvent Swap: Dilute the reaction mixture with Toluene or Ethanol (2-3x volume). Toluene is preferred as it aids in co-distilling amines and is non-nucleophilic.

  • Vacuum Application: Apply high vacuum (< 10 mbar).

  • Chase Distillation:

    • Strip solvent to dryness.

    • Re-dissolve residue in fresh toluene.

    • Strip again. Repeat 2–3 times. This "chasing" technique relies on Raoult’s Law to pull the volatile amine out of the viscous oil.

  • Verification: Check by 1H NMR. Look for the multiplet at ~3.1 ppm (CPA methine proton).

Protocol 2: Chemoselective Scavenging (Chemical Removal)

Best for: High purity requirements, library synthesis, or heat-sensitive products. Principle: Use of a solid-supported electrophile that reacts selectively with primary amines (CPA) while leaving secondary amines (beta-amino ester product) untouched.

Recommended Reagent: Polystyrene-supported Benzaldehyde or 2-Chlorotrityl chloride resin (sterically hindered).

  • Note: Avoid Isocyanate resins if your product is a secondary amine, as they will react with it. Aldehyde resins form stable imines (Schiff bases) with primary amines but react reversibly or poorly with secondary amines [2].

Workflow:

  • Stoichiometry: Calculate excess CPA. Add 2–3 equivalents of Aldehyde resin relative to the excess CPA.

  • Solvent Selection: Dissolve crude mixture in DCM or THF .

    • Critical: Ensure the solvent swells the resin (polystyrene requires DCM/THF; avoid methanol or water).

  • Incubation: Agitate gently (orbital shaker) at room temperature for 4–12 hours .

    • Mechanism:[1][2][3]

      
      
      
  • Filtration: Filter off the solid resin. The filtrate contains the purified secondary amine.

  • Rinse: Wash resin cake with DCM to recover entrained product.

Protocol 3: Aqueous Partitioning (Extraction)

Best for: Lipophilic products (LogP > 2) where CPA (LogP ~0.8) can be washed away.[4] Principle: Exploiting the hydrophobicity difference. While pKa is similar, the beta-amino ester is significantly more lipophilic than CPA.

Workflow:

  • Dissolution: Dissolve crude oil in a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether ).

  • Brine Wash: Wash the organic layer 3x with saturated NaCl (Brine) .

    • Why: CPA is miscible with water; the high ionic strength of brine forces the organic product into the organic layer while still solvating the small, polar CPA [3].

  • Optional Acid Wash (High Risk):

    • Warning: Only use if product is stable. Use 0.5 M Ammonium Chloride (pH ~5) .

    • Logic: Mildly acidic enough to protonate CPA, but weak enough to minimize ester hydrolysis.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Part 3: Comparative Data Analysis

Table 1: Method Comparison Matrix

FeatureVacuum StrippingScavenging (Aldehyde Resin)Aqueous Extraction
CPA Removal 90–95%>99% (Trace levels)80–90%
Yield Loss Low (<5%)Low (<5%)Moderate (10–15%)
Thermal Risk Moderate (if T > 50°C)None (RT process)None
Throughput HighLow (Incubation time)High
Cost LowHigh (Resin cost)Low
Selectivity Physical (Volatility)Chemoselective (

vs

amine)
Physical (LogP)

Part 4: Troubleshooting & FAQs

Q1: I see a new impurity appearing after vacuum stripping. What is it? A: This is likely the result of the Retro-Michael reaction . If the temperature exceeds 60°C, the beta-amino ester degrades back into the starting acrylate and cyclopentylamine.

  • Fix: Lower the bath temperature to 40°C and use a higher vacuum source (< 5 mbar).

Q2: The scavenger resin swelled, but CPA is still present by NMR. A: This usually indicates insufficient reaction time or steric hindrance.

  • Fix: Add a catalytic amount of Acetic Acid (1%) to the mixture. Acid catalysis accelerates imine formation. Alternatively, switch to a more reactive scavenger like Acetoacetoxy ethyl methacrylate (AAEM) resin, which forms stable enamines/vinylogous amides [4].

Q3: Can I use silica gel chromatography? A: Yes, but it is challenging. Amines "tail" or streak on silica due to interaction with acidic silanol groups.

  • Fix: Pre-treat the silica column with 1–2% Triethylamine (Et3N) in the eluent to block silanol sites. Use a mobile phase of Hexane/Ethyl Acetate with 1% Et3N.

Q4: My product is water-soluble; extraction isn't working. A: If your beta-amino ester is hydrophilic (e.g., PEG-acrylate based), extraction will fail.

  • Fix: Use Protocol 2 (Scavenging) .[5] It is the only reliable method for water-soluble amine products.

References

  • Retro-Michael Instability: Journal of Organic Chemistry, "The Retro-Aza-Michael Reaction: Process Optimization and Insights," (2017).

  • Scavenger Resins: Tetrahedron Letters, "Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines," (2000).

  • Cyclopentylamine Properties: ChemicalBook, "Cyclopentylamine Physical Properties and Solubility Data."

  • Amine Scavenging Guide: Thieme Connect, "Covalent Scavengers for Primary and Secondary Amines."

Sources

Preventing hydrolysis of ethyl ester during hydrochloride salt formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Ethyl Ester Protection | Ticket ID: HCl-GEN-001

Mission Brief: The Hydrolysis Risk

The Problem: You need to form the hydrochloride salt of an amine containing an ethyl ester. The Threat: Esters are thermodynamically unstable in the presence of water and strong acids. The combination of


 , 

, and Heat creates a "Triangle of Death" for your ester, driving the equilibrium toward the carboxylic acid (hydrolysis).

The Solution: To preserve the ethyl ester, you must eliminate the nucleophile (water) from the equation. This guide provides anhydrous protocols to generate HCl in situ, preventing hydrolysis before it starts.

The Mechanism of Failure

Understanding why the reaction fails is the first step to preventing it. The diagram below illustrates the competition between stable salt formation and catastrophic hydrolysis.

EsterHydrolysis Ester Ethyl Ester (Substrate) Activated Activated Carbonyl (Protonated) Ester->Activated Protonation H_Ion H+ (Acid) H_Ion->Activated Intermed Tetrahedral Intermediate Activated->Intermed Nucleophilic Attack by Water Salt Target HCl Salt (Stable Solid) Activated->Salt Ionic Interaction (Anhydrous) Water H2O Present (Contaminant) Water->Intermed Amine Amine Moiety (Target) Amine->Salt Hydrolysis Hydrolysis Product (Carboxylic Acid + EtOH) Intermed->Hydrolysis Collapse & Elimination

Figure 1: The Kinetic Competition. In the presence of water (red path), the protonated ester is attacked, leading to hydrolysis. In anhydrous conditions (green path), the amine simply accepts the proton to form the stable salt.

Strategic Reagent Selection

Do not use aqueous HCl (e.g., 37% HCl). Instead, select a method that generates HCl without adding water.[1]

MethodReagent SystemByproductsRisk LevelBest For
A (Preferred) Acetyl Chloride (AcCl) + Ethanol Ethyl AcetateLowRobust substrates; large scale.
B (Gentle) TMSCl + Ethanol TMS-EtherVery LowSensitive substrates; amino acids.
C (Direct) HCl in Dioxane/Ether None (Solvent only)MediumSmall scale; if you can buy it fresh.
D (Avoid) Aqueous HCl WaterCritical Do not use for ethyl esters.

Validated Protocols (SOPs)

Protocol A: The "In-Situ" Generator (Acetyl Chloride)

Mechanism: Acetyl chloride reacts with ethanol to produce ethyl acetate and anhydrous HCl.



Step-by-Step:

  • Dissolve: Dissolve your free base (1.0 equiv) in absolute Ethanol (anhydrous).

    • Note: Ensure the ethanol is dry. If unsure, dry over 3Å molecular sieves.

  • Cool: Chill the solution to 0°C in an ice bath.

  • Generate: In a separate flask, add Acetyl Chloride (1.1–1.5 equiv relative to amine) dropwise to a volume of cold absolute Ethanol.

    • Observation: This is exothermic.[2][3] Allow it to cool back to 0°C.

  • Combine: Add the HCl/Ethanol solution dropwise to your substrate solution.

  • Crystallize: Stir at 0°C for 30 minutes, then add diethyl ether or hexane to precipitate the salt if it hasn't already formed.

Protocol B: The "Scavenger" Method (TMSCl)

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with alcohols to form silyl ethers and HCl. It also effectively "scavenges" trace water by forming hexamethyldisiloxane.



Step-by-Step:

  • Dissolve: Dissolve substrate in dry Ethanol.

  • Add: Add TMSCl (2.0 equiv) dropwise at room temperature (or 0°C for very sensitive compounds).

  • React: Stir for 1-2 hours.

  • Isolate: Concentrate in vacuo or precipitate with ether.

    • Why this works: The byproduct (TMS-ethyl ether) is volatile and easily removed.

Troubleshooting & FAQs

Q1: I used Methanol instead of Ethanol and my product mass is wrong. What happened?

Diagnosis: You likely caused Transesterification . Explanation: In acidic methanol, an ethyl ester (


) will exchange with the solvent to become a methyl ester (

). Fix: Always match the alcohol solvent to the ester group (i.e., use Ethanol for Ethyl esters, Methanol for Methyl esters). If you must use a different solvent, use non-nucleophilic ones like Dioxane or Diethyl Ether.
Q2: My salt is forming a "sticky gum" instead of a solid.

Diagnosis: Trace solvent or impurities are preventing the lattice from closing. Fix:

  • Trituration: Decant the supernatant. Add anhydrous diethyl ether or pentane. Scratch the side of the flask with a glass rod to induce nucleation.

  • Solvent Swap: Dissolve the gum in a minimum amount of dry ethanol, then slowly drip this solution into a rapidly stirring beaker of large excess diethyl ether.

Q3: Can I use HCl in Dioxane?

Answer: Yes, but with a warning. Nuance: Commercial HCl in Dioxane (4M) is excellent if fresh. However, Dioxane is hygroscopic. Old bottles often contain significant water, which will hydrolyze your ester. Always titrate or use a fresh bottle.

Q4: I see a carboxylic acid impurity by NMR. How do I remove it?

Strategy: You cannot easily separate the acid from the ester salt by simple precipitation. Recovery:

  • Neutralize the salt back to the free base using saturated

    
     (cold, fast workup).
    
  • Extract into organic solvent (DCM or EtOAc).

  • Wash with basic water to remove the carboxylic acid impurity (which will stay in the aqueous layer as the carboxylate).

  • Dry the organic layer thoroughly (

    
    ).
    
  • Reform the salt using Protocol B (TMSCl) to ensure no water is reintroduced.

References

  • Mechanism of Ester Hydrolysis

    • Clayden, J., Greeves, N., & Warren, S. (2012).[4][5][6][7] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Carboxylic Acid Derivatives).

  • Anhydrous HCl Generation (Acetyl Chloride Method)

    • Niu, J., et al. (2012).[4][5][6][7] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 17(10), 11507-11512.

    • ResearchGate Discussion on AcCl/EtOH:

  • TMSCl Method (Trimethylsilyl Chloride)

    • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
    • Li, Z., et al. (2012).[4][5][6][7] "A Convenient Synthesis of Amino Acid Methyl Esters." PMC (PubMed Central).

  • Transesterification Risks

    • Master Organic Chemistry. "Transesterification."[8]

Sources

Technical Support Center: Troubleshooting Low Purity in Ethyl 3-(cyclopentylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(cyclopentylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during this synthetic procedure. Our focus is on providing practical, experience-driven advice to ensure the highest quality of your final product.

I. Troubleshooting Guide: Diagnosing and Solving Purity Problems

This section addresses specific experimental observations and provides a logical workflow to identify and rectify the root cause of low purity.

Q1: My final product shows a significant amount of unreacted ethyl 3-oxopropanoate in the NMR spectrum. What went wrong?

This is a common issue indicating an incomplete reductive amination reaction. Several factors could be at play, primarily related to the formation and subsequent reduction of the imine intermediate.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between cyclopentylamine and ethyl 3-oxopropanoate to form the imine is a critical equilibrium-driven step.

    • Actionable Advice:

      • Water Removal: Ensure your reaction is conducted under anhydrous conditions. The presence of water can shift the equilibrium away from imine formation. Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.

      • Catalyst: While not always necessary, a mild acid catalyst like acetic acid can facilitate imine formation.[1] Use a catalytic amount (e.g., 0.1 equivalents).

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are paramount for selectively reducing the imine.[2] Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mildness and selectivity.[1][3][4]

    • Actionable Advice:

      • Reagent Quality: STAB is moisture-sensitive.[2][5] Use a freshly opened bottle or ensure it has been stored in a desiccator. The potency of STAB can degrade over time.[2]

      • Solvent Choice: Use aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][2][5] Protic solvents like methanol can react with STAB.[4][5]

      • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.2-1.5 equivalents) to drive the reaction to completion.

  • Reaction Temperature and Time:

    • Actionable Advice: Reductive aminations are often run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: I'm observing a significant byproduct with a mass corresponding to the dialkylated amine. How can I prevent this?

The formation of the tertiary amine, Ethyl 3-(dicyclopentylamino)propanoate, is a result of the desired secondary amine product reacting further with the starting aldehyde.

Possible Causes & Solutions:

  • Reaction Stoichiometry: An excess of cyclopentylamine relative to the ethyl 3-oxopropanoate can favor dialkylation.

    • Actionable Advice: Use a 1:1 molar ratio of the amine and the ketoester. In some cases, a slight excess of the ketoester (e.g., 1.1 equivalents) can be used to ensure the complete consumption of the amine.

  • Stepwise vs. One-Pot Procedure: A one-pot procedure where all reagents are mixed at once can sometimes lead to side reactions.

    • Actionable Advice: Consider a stepwise approach. First, allow the imine to form by stirring the cyclopentylamine and ethyl 3-oxopropanoate together for a period (e.g., 1-2 hours) before adding the reducing agent.[6] This can minimize the concentration of the reactive primary amine available for a second alkylation.

Q3: My purification by column chromatography is difficult, and the product fractions are still impure. What are my options?

Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

Possible Causes & Solutions:

  • Silica Gel Acidity: The acidic nature of standard silica gel can interact with the basic amine product.

    • Actionable Advice:

      • Neutralized Silica: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v), to the eluent system.

      • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.

  • Alternative Purification Methods:

    • Acid-Base Extraction: This is a highly effective method for purifying amines from non-basic impurities.[7]

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

      • Wash the aqueous layer with the organic solvent to remove any non-basic impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

      • Dry the organic layer, and evaporate the solvent to obtain the purified amine.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[8]

II. Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of Ethyl 3-(cyclopentylamino)propanoate via reductive amination?

The synthesis proceeds through a two-step, one-pot process:

  • Imine Formation: Cyclopentylamine acts as a nucleophile and attacks the carbonyl carbon of ethyl 3-oxopropanoate. This is followed by the elimination of a water molecule to form an imine intermediate.

  • Reduction: A hydride-based reducing agent, typically sodium triacetoxyborohydride (STAB), selectively reduces the C=N double bond of the imine to yield the final secondary amine product, Ethyl 3-(cyclopentylamino)propanoate.[9][10]

Q: What are the key analytical techniques to assess the purity of the final product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment. Key signals to look for in the ¹H NMR spectrum include the characteristic ethyl ester signals (a quartet and a triplet), and signals corresponding to the cyclopentyl group and the propanoate backbone.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity of the final product and detecting minor impurities.

Q: Can other reducing agents be used for this synthesis?

While STAB is often preferred, other reducing agents can be employed, each with its own advantages and disadvantages:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over ketones/aldehydes.[3][4] Tolerates a wide range of functional groups.[1]Moisture sensitive.[2][5]
Sodium Cyanoborohydride (NaBH₃CN) Effective for reductive aminations.[9] Not water-sensitive and can be used in protic solvents like methanol.[5]Highly toxic cyanide byproducts.
Sodium Borohydride (NaBH₄) Less expensive.Can reduce the starting ketoester in addition to the imine.[5] Typically added after imine formation is complete.[6]
Hydrogenation (H₂/Catalyst) "Greener" option.Requires specialized high-pressure equipment.
Q: How should I properly store Ethyl 3-(cyclopentylamino)propanoate?

Secondary amines can be susceptible to air oxidation and can absorb atmospheric carbon dioxide over time, forming carbonate salts.[8] For long-term storage, it is recommended to keep the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dark place.

III. Visualizing the Process

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Workup & Purification start Ethyl 3-oxopropanoate + Cyclopentylamine imine Imine Intermediate start->imine Condensation (-H₂O) reduction Add Sodium Triacetoxyborohydride (STAB) product Ethyl 3-(cyclopentylamino)propanoate reduction->product Hydride Transfer workup Aqueous Workup purification Purification (e.g., Column Chromatography or Acid-Base Extraction) workup->purification final_product Pure Product purification->final_product

Caption: A flowchart of the reductive amination process.

Troubleshooting Logic for Low Purity

G cluster_impurities Identify Impurities (NMR, LC-MS) cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_dialkyl Solutions for Dialkylation cluster_solutions_other General Purification Issues start Low Purity of Ethyl 3-(cyclopentylamino)propanoate unreacted_sm Unreacted Starting Material (Ethyl 3-oxopropanoate) start->unreacted_sm dialkylation Dialkylated Product start->dialkylation other Other Byproducts start->other check_reagents Check STAB activity and reaction conditions unreacted_sm->check_reagents optimize_imine Optimize imine formation (anhydrous, catalyst) unreacted_sm->optimize_imine adjust_stoich Adjust stoichiometry (1:1 amine:ketoester) dialkylation->adjust_stoich stepwise Use stepwise addition of reducing agent dialkylation->stepwise purification_method Optimize chromatography (neutralized silica) or use acid-base extraction other->purification_method

Caption: A troubleshooting decision tree for low purity issues.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ghosh, A. K., & Dwivedi, N. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 14(4), 859–862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Optimization of reaction temperature for N-alkylation of beta-alanine ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Alkylation for


-Alanine Ethyl Ester 

Diagnostic Overview: The Thermal Balancing Act

Welcome to the technical support center. If you are optimizing the N-alkylation of


-alanine ethyl ester, you are likely navigating a classic "Selectivity vs. Reactivity" conflict.

The core challenge with this substrate is threefold:

  • The "Runaway" Alkylation: The product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to over-alkylation (dialkylation).

  • Ester Fragility: The ethyl ester moiety is susceptible to hydrolysis, particularly if your reaction requires basic conditions and elevated temperatures.

  • Polymerization Risk: While 4-membered ring formation (

    
    -lactam) is strained and slow, intermolecular polymerization is a thermodynamic risk at high temperatures.
    

Temperature is your primary control lever. This guide breaks down how to manipulate it to favor the mono-alkylated species (


 pathway) while suppressing side reactions.

Troubleshooting Modules (Q&A)

Module A: Selectivity Issues (Mono- vs. Di-alkylation)

Q: I am seeing significant dialkylated impurity (15-20%) even at moderate temperatures (


). Should I lower the temperature further? 

A: Lowering temperature alone may not solve this. While reaction rate (


) is temperature-dependent (Arrhenius equation), the activation energy difference (

) between the first and second alkylation is often negligible.
  • The Fix: You must couple temperature control with stoichiometry .

    • Protocol: Cool the reaction to

      
        during the addition of the alkyl halide. This kinetic control prevents localized "hotspots" of high concentration where dialkylation thrives.
      
    • Stoichiometry: Use a large excess of

      
      -alanine ethyl ester (3.0 – 5.0 equivalents) relative to the alkyl halide. This statistically forces the alkyl halide to encounter the primary amine rather than the product.
      

Q: My reaction stalls at 60% conversion when running at room temperature (


). 

A: You have hit a kinetic wall. If the alkyl halide is sterically hindered (e.g., secondary halide) or the leaving group is poor (e.g., chloride),


 provides insufficient energy to overcome the activation barrier.
  • The Fix: Implement a Stepwise Temperature Ramp .

    • Initiate at

      
       (1 hour) to secure selectivity during the initial mixing.
      
    • Warm to

      
       (monitor by TLC/LC-MS for 4 hours).
      
    • Only if conversion <90%, heat to

      
        (max).
      
    • Warning: Do not exceed

      
       unless using a non-nucleophilic base and anhydrous solvent, or ester hydrolysis will degrade your yield.
      
Module B: Stability Issues (Ester Hydrolysis)

Q: The ethyl ester peak is disappearing from my NMR, and I’m seeing a carboxylic acid. Is the temperature too high?

A: Yes, but the combination of Temperature + Base + Water is the culprit. Ester hydrolysis is accelerated exponentially by heat in the presence of hydroxide ions. If you are using a hydrated base (e.g.,


) or a solvent not dried properly (e.g., 95% Ethanol), heating to 

acts as a saponification reactor.
  • The Fix:

    • Switch Solvent: Move to Acetonitrile (ACN) or DMF (anhydrous).

    • Base Selection: Use anhydrous

      
       or organic bases like DIPEA (Hünig's base) which are less prone to promoting hydrolysis than hydroxide generators.
      
    • Temperature Limit: Cap your reaction at

      
       .
      

Standard Operating Procedure (SOP)

Protocol: Optimized Mono-N-Alkylation of


-Alanine Ethyl Ester 

Reagents:

  • 
    -Alanine ethyl ester HCl salt (1.0 equiv)
    
  • Alkyl Halide (0.8 equiv) — Limiting reagent to ensure full consumption.

  • Base:

    
     (Anhydrous, 2.5 equiv) or DIPEA (3.0 equiv).
    
  • Solvent: Acetonitrile (ACN), anhydrous.

Workflow:

  • Preparation (

    
    ):  Suspend 
    
    
    
    -alanine ethyl ester HCl and Base in ACN. Stir for 30 mins to liberate the free amine.
  • Cooling (

    
    ):  Cool the mixture using an ice bath.
    
  • Addition (

    
    ):  Dissolve the Alkyl Halide in a minimal amount of ACN. Add this solution dropwise  over 30–60 minutes.
    
    • Why? Slow addition keeps the concentration of the alkylating agent low, favoring reaction with the abundant primary amine over the scarce secondary amine product.

  • Reaction Phase 1 (

    
    ):  Remove ice bath. Allow to warm to RT. Stir for 4–12 hours.
    
  • Checkpoint: Check LC-MS.

    • If conversion >90%: Proceed to workup.

    • If conversion <50%: Heat to

      
       . Monitor hourly.
      
  • Workup: Filter off inorganic salts. Concentrate filtrate.

Data Visualization

Figure 1: Reaction Pathways & Temperature Risks

ReactionPathways Start β-Alanine Ethyl Ester (Primary Amine) Mono Mono-Alkylated Product (Secondary Amine) TARGET Start->Mono Low Temp (0-25°C) Slow Addition Hydrolysis Hydrolyzed Acid (COOH) Start->Hydrolysis High Temp + Water Strong Base Polymer Oligomers/Polymers Start->Polymer Extreme Temp (>80°C) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Mono Di Di-Alkylated Impurity (Tertiary Amine) Mono->Di High Temp (>50°C) Excess R-X Mono->Hydrolysis

Caption: Figure 1. Reaction network showing the target pathway (Green) versus thermal side-reactions (Red/Yellow). Lower temperatures favor the mono-alkylated target.

Figure 2: Optimization Decision Tree

OptimizationLogic Start Start Reaction (0°C, Anhydrous) Check1 Check Conversion (after 4h at 25°C) Start->Check1 GoodConv Conversion >90% Check1->GoodConv Yes LowConv Conversion <50% Check1->LowConv No Stop Stop & Workup GoodConv->Stop CheckImp Check Impurity Profile LowConv->CheckImp Clean Clean Profile (No Di-alkylation) CheckImp->Clean Kinetic Stall Dirty High Di-alkylation CheckImp->Dirty Selectivity Issue ActionHeat Increase Temp to 50°C Clean->ActionHeat ActionDilute Do NOT Heat. Dilute & Add more Amine Dirty->ActionDilute

Caption: Figure 2. Decision matrix for temperature adjustment based on reaction monitoring (LC-MS/TLC).

Summary Data Table: Solvent & Temperature Effects

Solvent SystemTemp RangeBaseRisk ProfileRecommended For
Ethanol (95%)


High: Rapid hydrolysis of ester at

.
Simple, rapid alkylations where acid product is acceptable.
Acetonitrile (Anhydrous)


Low: Best balance of solubility and stability.Standard Optimization (Recommended).
DMF


Medium: Difficult workup; thermal decomposition risk at high T.Poorly soluble substrates only.
Toluene

None/CatalyticHigh: Requires high T, risking polymerization.Specific catalytic "hydrogen borrowing" methods.[1][2]

References

  • Salvatore, R. N., et al. (2001).[3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] The Journal of Organic Chemistry.

    • Relevance: Establishes the role of base and solvation in suppressing over-alkyl
  • RSC Advances. (2013). "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides."[5]

    • Relevance: Discusses competitive deprotonation strategies to favor mono-alkyl
  • Sigma-Aldrich. "

    
    -Alanine ethyl ester hydrochloride Product Specification."
    
    • Relevance: Physical properties and stability data (melting point, storage conditions) confirming ester sensitivity.
  • Master Organic Chemistry.

    • Relevance: Mechanistic overview of the "runaway" alkylation problem and consider

Sources

Solving solubility issues of Ethyl 3-(cyclopentylamino)propanoate HCl in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

An official website of the United States government

Here's how you know

Technical Support Center: Ethyl 3-(cyclopentylamino)propanoate HCl

Welcome to the dedicated support center for addressing solubility challenges with Ethyl 3-(cyclopentylamino)propanoate HCl. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on achieving desired concentrations in aqueous buffers for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or cloudiness when trying to dissolve Ethyl 3-(cyclopentylamino)propanoate HCl in my buffer. What is the likely cause?

A: The most common cause of poor solubility for an amine hydrochloride salt like Ethyl 3-(cyclopentylamino)propanoate HCl is a buffer pH that is too high. This compound is the salt of a weak base (the cyclopentylamino group) and a strong acid (HCl). Its solubility is maximal when the amine group is fully protonated (cationic form), which occurs in acidic conditions. The pKa of the parent amine, cyclopentylamine, is approximately 10.65.[1][2][3][4] As the pH of your buffer approaches this pKa, the compound deprotonates to its neutral, free base form, which is significantly less soluble in water and precipitates out of solution.

Q2: What is the optimal pH range for dissolving this compound?

A: To maintain the compound in its soluble, protonated state, the pH of the buffer should be at least two units below the pKa of the amine group. Given the pKa of cyclopentylamine is ~10.65, a buffer pH of 5 or lower is strongly recommended to ensure complete dissolution and prevent precipitation.

Q3: My protocol requires a near-neutral pH (e.g., pH 7.4). How can I achieve the desired concentration?

A: Dissolving this compound directly in a pH 7.4 buffer will be challenging. The recommended approach is to first prepare a concentrated stock solution in an acidic aqueous buffer (e.g., pH 3-4) or a suitable co-solvent where it is freely soluble. This stock solution can then be diluted into your final, higher-pH experimental medium. However, be aware that dilution into a high-pH buffer may still lead to precipitation if the final concentration exceeds the compound's solubility limit at that pH. See the troubleshooting guides below for strategies like using co-solvents.[5][6]

Q4: Can I heat the solution to aid dissolution?

A: Gentle warming can be attempted with extreme caution. The ethyl ester functional group in the molecule is susceptible to hydrolysis, a chemical degradation process that is accelerated by both heat and non-optimal pH (both acidic and basic conditions can promote it).[7][8][9] This degradation would yield 3-(cyclopentylamino)propanoic acid and ethanol, fundamentally altering your test article. It is generally advisable to avoid heating and instead focus on optimizing the solvent system.

Q5: How can I confirm the integrity of my compound after dissolution?

A: To verify that the compound has not degraded (e.g., via hydrolysis), analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. These methods can separate the parent compound from potential degradants, allowing you to confirm its purity and concentration in your final solution.

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols to systematically address and resolve solubility issues.

Guide 1: The Primary Solution - pH Optimization

The most critical factor for this molecule is the pH of the solvent. This guide will help you determine the optimal pH for your stock solutions.

The Scientific Rationale: The Henderson-Hasselbalch equation dictates the ratio of the protonated (soluble) to deprotonated (insoluble) forms of the amine. By keeping the buffer pH well below the amine's pKa, we ensure the equilibrium overwhelmingly favors the charged, water-soluble species. For amine salts, this is the most effective first step.[5][6][10]

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, acetate, or phosphate) with pH values ranging from 3.0 to 7.4.

  • Sample Preparation: In separate vials, add an excess amount of Ethyl 3-(cyclopentylamino)propanoate HCl to a fixed volume (e.g., 1 mL) of each buffer. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Illustrative Data Table (Hypothetical):

Buffer pHVisual ObservationSolubility (mg/mL)
3.0Clear Solution> 50
4.0Clear Solution> 50
5.0Clear Solution25.3
6.0Hazy Suspension5.1
7.0Heavy Precipitate0.8
7.4Heavy Precipitate< 0.1

Troubleshooting Flowchart: pH-Driven Solubility Issues

start Start: Compound precipitates in aqueous buffer check_ph Measure pH of the buffer start->check_ph is_ph_high Is pH > 5.0? check_ph->is_ph_high problem_id Root Cause: Buffer pH is too high, causing deprotonation to the insoluble free base form. is_ph_high->problem_id Yes other_issues Issue Persists or High pH is Required is_ph_high->other_issues No solution Action: Prepare a new stock solution in an acidic buffer (pH 3-5). problem_id->solution success Success: Compound Dissolved solution->success co_solvent_guide Proceed to Co-Solvent Guide other_issues->co_solvent_guide

Caption: Decision workflow for troubleshooting pH-related solubility.

Guide 2: Secondary Strategy - Utilizing Co-solvents

When pH adjustment alone is insufficient or if the final experimental medium must be at a higher pH, co-solvents can be employed to increase solubility.

The Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment. This makes the solvent system more favorable for dissolving molecules with hydrophobic regions (like the cyclopentyl and ethyl groups), effectively increasing their solubility.[5][6]

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Dimethyl Sulfoxide (DMSO). Note: Always verify co-solvent compatibility with your specific assay.

  • Prepare Solvent Systems: Create a series of co-solvent/buffer mixtures. For example, prepare 5%, 10%, 20%, and 50% (v/v) solutions of your chosen co-solvent in the final desired buffer (e.g., pH 7.4 PBS).

  • Determine Solubility: Using the same equilibration and quantification method described in Guide 1, determine the solubility of Ethyl 3-(cyclopentylamino)propanoate HCl in each co-solvent mixture.

  • Identify Optimal System: Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential artifacts in your experiment.

Illustrative Data Table (Hypothetical):

Co-solvent System (in pH 7.4 Buffer)Solubility (mg/mL)
0% (Control)< 0.1
10% Ethanol2.5
20% Ethanol9.8
10% Propylene Glycol4.1
20% Propylene Glycol15.2
10% DMSO> 20

Workflow for Co-Solvent Use

start Start: pH adjustment is not a viable or sufficient solution. select_cosolvent Select a panel of biocompatible co-solvents (e.g., Ethanol, PG, PEG 400, DMSO). start->select_cosolvent prepare_systems Prepare serial dilutions of co-solvent in the final target buffer (e.g., pH 7.4). select_cosolvent->prepare_systems determine_sol Determine solubility in each system using the equilibration method. prepare_systems->determine_sol analyze Analyze results to find the lowest co-solvent % that meets concentration needs. determine_sol->analyze validate Crucial Step: Validate that the selected co-solvent concentration does not interfere with the downstream biological assay. analyze->validate success Success: Soluble and Assay-Compatible Formulation Achieved validate->success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of Ethyl 3-(cyclopentylamino)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Blueprint

Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a molecule of interest in synthetic chemistry, often serving as a building block in the development of more complex chemical entities.[1][2] Its structure comprises a secondary amine, protonated to form a hydrochloride salt, an ethyl ester, and a cyclopentyl ring. For researchers in drug development and chemical synthesis, confirming the structural integrity of such intermediates is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming the molecular identity.

This guide provides an in-depth analysis of the expected FTIR characteristic peaks for Ethyl 3-(cyclopentylamino)propanoate HCl. We will dissect the spectrum region by region, correlating specific absorption bands to the vibrational modes of the molecule's functional groups. This analysis is grounded in the fundamental principles of vibrational spectroscopy and supported by established spectral data from authoritative sources.

Dissecting the Spectrum: Characteristic Vibrational Signatures

The infrared spectrum of an organic molecule is a unique fingerprint derived from the vibrations of its constituent bonds.[3] For Ethyl 3-(cyclopentylamino)propanoate HCl, we can anticipate distinct signals arising from its three primary structural components: the ethyl ester, the secondary ammonium salt, and the aliphatic (cyclopentyl and ethyl) hydrocarbon framework.

The Ester Functional Group: Carbonyl and C-O Vibrations

The ethyl propanoate moiety provides two of the most identifiable peaks in the spectrum.

  • C=O (Carbonyl) Stretching: The most prominent and easily identifiable peak in the spectrum will be the carbonyl (C=O) stretch of the ester. For aliphatic esters, this is a very strong and sharp absorption band typically appearing in the 1750-1735 cm⁻¹ region.[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.[6][7] The precise position within this range can be subtly influenced by the molecular environment, but its presence is an unambiguous indicator of the ester group.[8]

  • C-O (Carboxyl) Stretching: Esters also feature two distinct C-O single bond stretching vibrations. These appear as two or more strong bands within the 1300-1000 cm⁻¹ region. One band corresponds to the asymmetric stretching of the C-C(=O)-O group, often found around 1250-1160 cm⁻¹ , while the other relates to the O-C-C stretching of the ethyl group.[9] The presence of these multiple strong peaks in this region, often referred to as the "Rule of Three" for esters (along with the C=O peak), provides compelling evidence for the ester functionality.[9]

The Secondary Ammonium Salt: The Impact of Protonation

The protonation of the secondary amine by HCl to form a secondary ammonium salt (R₂NH₂⁺) dramatically alters its characteristic infrared absorptions compared to the free amine. These features are critical for confirming the salt form of the compound.

  • N-H₂⁺ Stretching: Instead of the single, weak N-H stretch seen in a secondary amine (around 3350-3310 cm⁻¹), the secondary ammonium salt exhibits a very broad and strong absorption envelope in the 3000-2700 cm⁻¹ region.[10][11][12] This broadness is a result of extensive hydrogen bonding and the complex nature of the N-H₂⁺ stretching vibrations. This band is so broad that it typically overlaps with, and often obscures, the C-H stretching vibrations.[12] The appearance of this prominent, wide band is a hallmark of an amine salt.

  • N-H₂⁺ Bending (Asymmetric Deformation): A highly diagnostic peak for secondary amine salts is the N-H₂⁺ bending vibration. This appears as a medium-to-strong intensity band in the 1620-1560 cm⁻¹ region.[12][13] This peak is crucial for distinguishing a secondary amine salt from a primary amine salt, which would show two bands in this area.[12] Its presence, along with the broad N-H₂⁺ stretch, provides definitive evidence for the protonated secondary amine.

The Aliphatic Framework: C-H Vibrations

The ethyl and cyclopentyl groups consist of sp³-hybridized carbon atoms, which give rise to predictable C-H stretching and bending vibrations.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the alkyl chains and the cyclopentyl ring will produce strong, sharp peaks in the region just below 3000 cm⁻¹. Specifically, look for absorptions in the 2960-2850 cm⁻¹ range.[14] While these peaks are characteristic of the aliphatic backbone, they are often superimposed on the broad N-H₂⁺ stretching envelope of the amine salt, sometimes appearing as sharper shoulders on this broader peak.[12]

  • C-H Bending: The bending (or scissoring and deformation) vibrations of the CH₂ and CH₃ groups occur at lower wavenumbers. Expect to see medium-intensity peaks in the 1470-1450 cm⁻¹ region corresponding to these bending modes.[14][15]

Summary of Expected FTIR Peaks

The following table consolidates the key vibrational frequencies, their origins, and their expected characteristics for Ethyl 3-(cyclopentylamino)propanoate HCl.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Ester C=O Stretch1750 - 1735Strong, Sharp
C-O Stretch1300 - 1000Two or more Strong bands
Secondary Amine HCl N-H₂⁺ Stretch3000 - 2700Strong, Very Broad
N-H₂⁺ Bend1620 - 1560Medium - Strong
Aliphatic (Alkyl) C-H Stretch2960 - 2850Strong, Sharp (often superimposed on N-H₂⁺ stretch)
C-H Bend1470 - 1450Medium

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable spectrum of Ethyl 3-(cyclopentylamino)propanoate HCl, a solid, non-volatile salt, the Attenuated Total Reflectance (ATR) technique is highly recommended. ATR-FTIR requires minimal sample preparation and ensures excellent data quality by measuring the infrared spectrum from the surface of the sample.[16][17]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning (Causality: Purity): The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.[16] Any residue from previous samples will contaminate the spectrum. Clean the crystal surface by wiping it gently with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition (Causality: Baseline Correction): Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

  • Sample Application (Causality: Signal Generation): Place a small amount of the solid Ethyl 3-(cyclopentylamino)propanoate HCl powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Applying Pressure (Causality: Optimal Contact): Use the instrument's pressure clamp to press the sample firmly against the crystal. Good, uniform contact between the sample and the crystal is critical for obtaining a strong, high-quality spectrum, as the infrared beam only penetrates a few microns into the sample.[18] Insufficient contact will result in a weak signal and a noisy spectrum.

  • Sample Spectrum Acquisition: Initiate the scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Once the scan is complete, the resulting spectrum can be analyzed. Identify the key peaks and compare their positions and characteristics to the expected values detailed in the table above to confirm the compound's identity.

  • Post-Analysis Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

FTIR Analysis Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background Spectrum Clean_Crystal->Acquire_Background Ensures purity Apply_Sample 3. Apply Sample to Crystal Acquire_Background->Apply_Sample Apply_Pressure 4. Apply Contact Pressure Apply_Sample->Apply_Pressure Ensures good contact Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Optimizes signal Process_Data 6. Process & Baseline Correct Acquire_Spectrum->Process_Data Identify_Peaks 7. Identify Peak Positions Process_Data->Identify_Peaks Compare_Reference 8. Compare to Reference Data Identify_Peaks->Compare_Reference

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of Beta-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Beta-amino acid esters (e.g., precursors to Sitagliptin and other peptidomimetics) present a unique "perfect storm" for HPLC method development. Unlike their alpha-amino counterparts, they suffer from three distinct analytical challenges:

  • Lack of Chromophores: Most aliphatic beta-amino esters are invisible to standard UV detection (>210 nm).

  • Structural Isomerism: Synthetic routes (e.g., Arndt-Eistert homologation) often generate regioisomers (alpha- vs. beta-) that co-elute on standard C18 phases.

  • Chemical Instability: The ester moiety is susceptible to hydrolysis, particularly at the high pH levels often required to suppress amine tailing.

This guide moves beyond standard "cookbook" recipes. We objectively compare the industry-standard C18/UV workflow against the modern Fluorinated Phase/CAD alternative.

The Verdict: For high-fidelity purity analysis, Pentafluorophenyl (PFP) stationary phases coupled with Charged Aerosol Detection (CAD) significantly outperform traditional C18/UV methods by resolving isobaric impurities and detecting non-chromophoric degradants.

Comparative Analysis: Stationary Phase Selection

The primary failure mode in beta-amino ester analysis is the inability to resolve the target ester from its regioisomers and hydrolysis products (free acid).

Alternative A: The Traditional C18 (Alkyl Phase)
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Performance: Excellent for retaining the ester but poor at distinguishing it from the alpha-isomer or the free acid, which often have similar hydrophobicity but different polarities.

  • Limitation: Requires high pH (pH > 9) to suppress the ionization of the amine for good peak shape. Critical Risk: High pH accelerates ester hydrolysis during the run, creating false "impurity" peaks.

Alternative B: The Fluorinated PFP (Pentafluorophenyl) Phase[1][2]
  • Mechanism: "The Purity Triad" – Hydrophobicity +

    
    -
    
    
    
    Interaction + Hydrogen Bonding/Dipole-Dipole.
  • Performance: The fluorine atoms create a localized negative electrostatic potential. This shields silanols (reducing tailing at low pH) and interacts specifically with the amine group's dipole.

  • Advantage: PFP phases possess "shape selectivity," allowing baseline resolution of alpha/beta regioisomers that co-elute on C18.

Data Summary: Separation Efficiency ( ) and Selectivity ( )[3][4]
ParameterC18 (Standard)PFP (Fluorinated)Scientific Rationale
Mobile Phase pH High (pH 9.5)Low (pH 2.5)PFP shields silanols, allowing low pH usage which stabilizes the ester.
Tailing Factor (

)
1.4 - 1.81.0 - 1.2PFP provides strong H-bonding sites that compete with silanols.
Isomer Resolution (

)
< 1.5 (Co-elution)> 3.0 (Baseline)Rigid PFP ring discriminates between spatial arrangement of amine/ester groups.
Stability Poor (On-column hydrolysis)ExcellentAcidic conditions preserve the ester moiety.

Comparative Analysis: Detection Modalities

Alternative A: Low-Wavelength UV (205-210 nm)
  • Mechanism: Absorption by the carbonyl (

    
    ) transition.
    
  • Performance: Non-specific. Solvents (MeOH/ACN) absorb heavily in this region, causing drifting baselines and poor Signal-to-Noise (S/N) ratios.

  • Blind Spot: Cannot detect impurities lacking a carbonyl or double bond (e.g., certain synthetic precursors).

Alternative B: Charged Aerosol Detection (CAD)[5][6]
  • Mechanism: Nebulization

    
     Drying 
    
    
    
    Charge Transfer. Signal is proportional to analyte mass, not extinction coefficient.
  • Performance: Universal detection for non-volatiles.[1][2][3]

  • Advantage: Detects the ester, the free acid, and synthetic salts (like counter-ions) with uniform response factors, enabling "standard-free" purity estimation.

Visualizing the Interaction Mechanism

The following diagram illustrates why PFP phases succeed where C18 fails for basic amines.

G cluster_0 Traditional C18 Interaction cluster_1 Fluorinated PFP Interaction Silanol Exposed Silanol (Si-OH) Amine Beta-Amino Ester (R-NH3+) Amine->Silanol Ionic Interaction (Causes Tailing) C18_Chain C18 Ligand Amine->C18_Chain Hydrophobic Retention PFP_Ring PFP Ring (F-F-F-F-F) Silanol_Shielded Shielded Silanol PFP_Ring->Silanol_Shielded Electrostatic Shielding Amine_PFP Beta-Amino Ester (R-NH3+) Amine_PFP->PFP_Ring Pi-Pi & Dipole (Shape Selectivity)

Caption: Comparison of retention mechanisms. C18 allows secondary silanol interactions (tailing), while PFP uses fluorine electronegativity to shield silanols and engage in shape-selective dipole interactions.

Validated Experimental Protocol

This protocol is designed as a self-validating system. It includes a "Purity Check" step to ensure the method itself is not degrading the sample.

Phase 1: The "Safe-Acid" Screening Method

Use this for initial purity assessment to minimize hydrolysis.

Equipment: UHPLC System with CAD (or ELSD) and DAD. Column: Pentafluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 2.6 µm (e.g., Kinetex PFP or ACE C18-PFP).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Do not use TFA with CAD if possible, as it suppresses signal; if UV only, TFA is acceptable.

  • Mobile Phase B: Methanol (MeOH).[4] MeOH promotes pi-pi interactions on PFP better than ACN.

Gradient:

Time (min) % B Flow (mL/min) Rationale
0.0 5 0.4 Initial trapping of polar free acid impurities.
1.0 5 0.4 Isocratic hold to separate salt front.
8.0 95 0.4 Gradient elution of the ester.
10.0 95 0.4 Wash lipophilic protecting groups.

| 10.1 | 5 | 0.4 | Re-equilibration. |

Detection Settings:

  • CAD: Evaporation Temp: 35°C (Low temp prevents semi-volatile loss).

  • UV: 210 nm (Reference only).

Phase 2: The Self-Validation Step (Crucial)

To prove the method is accurate, you must verify that the "free acid" peak is not generated during the run.

  • Inject Sample: Run the standard gradient. Record area of Ester vs. Acid.[5]

  • Stress Test: Reinject the same vial after 4 hours in the autosampler.

  • Flow Rate Verification: Run the method at 0.2 mL/min (double the residence time).

    • If the Acid peak area doubles: Hydrolysis is occurring on-column. Switch to 0.05% TFA and lower temperature (10°C).

    • If the Acid peak area remains constant: The impurity is real (intrinsic to the sample).

Method Development Decision Tree

Follow this logic flow to customize the method for specific beta-amino ester derivatives.

MethodDev Start Start: Beta-Amino Ester Sample CheckUV Is the molecule UV Active? (Aromatic ring present?) Start->CheckUV UV_Yes Yes CheckUV->UV_Yes Aromatic UV_No No (Aliphatic) CheckUV->UV_No Aliphatic Isomers Are Regioisomers (Alpha/Beta) Suspected? UV_Yes->Isomers Detector_CAD Use CAD/ELSD + PFP Column Mobile Phase: Volatile Buffer (Formate) UV_No->Detector_CAD Detector_UV Use UV (254 nm) + PFP Column Mobile Phase: MeOH/Water/Formic Acid Detector_CAD->Isomers Iso_Yes Yes Isomers->Iso_Yes Iso_No No Isomers->Iso_No PFP_Opt Optimize MeOH Content (MeOH enhances shape selectivity) Iso_Yes->PFP_Opt C18_Alt Standard C18 may suffice (Only if pH < 3 is tolerated) Iso_No->C18_Alt

Caption: Decision matrix for selecting detector and column chemistry based on analyte chromophores and isomeric complexity.

References

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod Technical Reports. [Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016. [Link]

Sources

Advanced Characterization Guide: Mass Spectrometry Fragmentation of Ethyl 3-(cyclopentylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Ethyl 3-(cyclopentylamino)propanoate (


, MW 185.26 Da) serves as a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly in the development of beta-amino acid derivatives.

This guide provides a comparative analysis of its fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] While EI provides a structural fingerprint through high-energy radical fragmentation, ESI offers soft ionization that reveals unique intramolecular cyclization pathways characteristic of beta-amino esters.

Structural Logic

The molecule consists of three distinct domains that dictate its fragmentation:

  • Cyclopentyl Ring: A lipophilic anchor that stabilizes specific carbocations.

  • Secondary Amine: The site of protonation (ESI) and the driver of alpha-cleavage (EI).

  • Ethyl Ester Chain: The leaving group facilitator (loss of

    
     or 
    
    
    
    ).

Comparative Analysis: EI vs. ESI Performance

This section compares the two primary ionization methods to guide researchers in selecting the appropriate modality for their analytical goals.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Primary Ion Type Radical Cation (

)
Even-Electron Protonated Ion (

)
Molecular Ion Weak or Absent (due to rapid fragmentation)Strong (

186.15)
Base Peak

98
(Alpha-cleavage product)

186
or

140
(CID dependent)
Key Mechanism Radical-site initiation (

-cleavage)
Charge-remote or Charge-driven cyclization
Application Structural fingerprinting; GC-MS librariesMW confirmation; LC-MS impurity profiling

Detailed Fragmentation Pathways

Electron Ionization (EI) – The Structural Fingerprint

In EI (70 eV), the molecular ion (


, 

185) is formed by removing an electron from the nitrogen lone pair. The radical cation is unstable and undergoes rapid

-cleavage.
  • Primary Pathway (

    
    -Cleavage):  The bond between the 
    
    
    
    and
    
    
    carbons relative to the nitrogen breaks. This ejects the carboethoxy radical (
    
    
    , 87 Da) and stabilizes the charge on the nitrogen, forming the iminium ion.
    • Fragment:

      
      -cyclopentylmethaniminium
      
    • m/z: 98 (Base Peak)

  • Secondary Pathway (Ester Cleavage):

    • Loss of Ethoxy: Cleavage of the ethoxy group (

      
      ) yields the acylium ion.
      
    • m/z: 140 (

      
      )
      
Electrospray Ionization (ESI) – The Cyclization Phenomenon

In ESI (+ve mode), the molecule is protonated at the secondary amine to form


 (

186). Upon Collision Induced Dissociation (CID), beta-amino esters exhibit a diagnostic intramolecular cyclization .
  • Mechanism: The nucleophilic nitrogen attacks the ester carbonyl carbon.

  • Transition: Elimination of a neutral ethanol molecule (

    
    ).
    
  • Result: Formation of a cyclic lactam (pyrrolidinone derivative).

    • Fragment: Protonated 1-cyclopentylazetidin-2-one (or pyrrolidinone isomer depending on chain length).

    • m/z: 140 (Diagnostic Peak).

Pathway Visualization

The following diagram illustrates the divergent pathways for EI and ESI/CID.

FragmentationPathways Start Ethyl 3-(cyclopentylamino)propanoate MW: 185.26 EI_Ion EI Radical Cation (M+.) m/z 185 Start->EI_Ion Electron Impact (70 eV) ESI_Ion ESI Protonated Ion [M+H]+ m/z 186 Start->ESI_Ion Electrospray (+ve) Alpha_Cleavage Alpha-Cleavage (Loss of .CH2COOEt) EI_Ion->Alpha_Cleavage EI_Base Iminium Ion m/z 98 (Base Peak) Alpha_Cleavage->EI_Base Cyclization Intramolecular Cyclization (Loss of EtOH, -46 Da) ESI_Ion->Cyclization CID Energy ESI_Frag Cyclic Lactam Ion m/z 140 Cyclization->ESI_Frag

Caption: Divergent fragmentation pathways: EI favors radical-driven alpha-cleavage (m/z 98), while ESI/CID favors nucleophilic cyclization to the lactam ion (m/z 140).

Experimental Protocol (Self-Validating)

To ensure reproducibility and high-quality spectra, follow this protocol. This workflow includes a "System Suitability" step to validate instrument performance before sample injection.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 3-(cyclopentylamino)propanoate in 1 mL of Methanol (HPLC Grade).

  • Working Standard (ESI): Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

  • Working Standard (GC-MS): Dilute 1:100 in Ethyl Acetate.

ESI-MS/MS Parameters (Q-TOF/Orbitrap)
  • Inlet: Direct Infusion (5 µL/min) or UPLC (C18 column).

  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve

    
    ).
    
  • Collision Energy (CID): Stepped ramp 15-35 eV.

    • Validation Check: At 0 eV, the peak at

      
       186.15 should be >95% relative abundance. At 35 eV, the peak at 
      
      
      
      140 should dominate.
GC-MS Parameters (Single Quad)
  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Injector Temp: 250°C.

  • Source Temp: 230°C.

  • Ionization: 70 eV.

    • Validation Check: Ensure air/water background is <2%. The

      
       98 peak must be the base peak; if 
      
      
      
      185 is >10%, source temperature may be too low, or concentration too high.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms in amines).
  • Niessen, W. M. A., & Correa, C. (2017).[1] "Fragmentation of Beta-Amino Esters and Related Compounds." Mass Spectrometry Reviews. 2

  • Holčapek, M., et al. (2010). "Structural Analysis of Beta-Amino Acids and Esters by Mass Spectrometry." Journal of Mass Spectrometry.
  • NIST Chemistry WebBook. (2023). "Standard Electron Ionization Mass Spectra of Amine Derivatives." [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 3-(Cyclopentylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of medicinal chemistry and drug development, the selection of a chemical scaffold and its subsequent modifications can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The choice between a methyl and an ethyl ester, while seemingly minor, can lead to significant differences in reactivity, metabolic stability, and ultimately, biological activity. This guide provides an in-depth comparison of the reactivity of two such analogs: ethyl 3-(cyclopentylamino)propanoate and methyl 3-(cyclopentylamino)propanoate. We will explore the fundamental chemical principles governing their reactivity and provide a framework for experimental validation.

Introduction: The Significance of Ester Selection

Esters are common functional groups in pharmaceuticals, often serving as prodrugs to enhance bioavailability. The rate at which an ester is hydrolyzed back to its active carboxylic acid form is a critical parameter. This rate is governed by the structure of the ester, specifically the nature of the alcohol moiety. The primary difference between our two molecules of interest is the substitution of a methyl group for an ethyl group. This seemingly small change introduces differences in steric hindrance and electronic effects that can alter the reactivity of the ester's carbonyl group towards nucleophiles, such as water or metabolic enzymes.

Theoretical Underpinnings of Reactivity

The reactivity of an ester in reactions like hydrolysis or aminolysis is primarily influenced by two factors:

  • Steric Hindrance: This refers to the physical blocking of a reaction site by bulky functional groups.[1] The larger the group attached to the ester oxygen, the more it can impede the approach of a nucleophile to the electrophilic carbonyl carbon. The ethyl group is larger than the methyl group, and therefore, it is expected to exert greater steric hindrance.[2] This increased hindrance would slow down the rate of nucleophilic attack.[3]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon makes it slightly less electrophilic and therefore, less reactive towards nucleophiles.

Both steric and electronic factors suggest that methyl 3-(cyclopentylamino)propanoate would be more reactive than its ethyl counterpart . Studies on simpler esters have consistently shown that methyl esters are hydrolyzed more rapidly than ethyl esters under both acidic and basic conditions.[4][5]

Proposed Experimental Validation: A Kinetic Study of Base-Catalyzed Hydrolysis

To empirically determine the relative reactivity, a kinetic study of the base-catalyzed hydrolysis (saponification) of both esters is proposed. This reaction is well-understood and typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.[6][7]

Experimental Workflow

The workflow for this comparative study would involve synthesizing both esters, followed by a kinetic analysis of their hydrolysis.

G cluster_synthesis Synthesis Phase cluster_kinetics Kinetic Analysis Phase A Reactants: 3-(Cyclopentylamino)propanoic acid Methanol or Ethanol B Fischer Esterification (Acid Catalyst, Reflux) A->B C Purification (Extraction, Chromatography) B->C D Characterization (NMR, IR, MS) C->D E Prepare Ester Solutions in a suitable solvent (e.g., Dioxane) D->E Proceed to kinetics F Initiate Hydrolysis (Add NaOH solution, maintain constant T) E->F G Monitor Reaction Progress (Quench aliquots at time intervals) F->G H Quantify Remaining Ester (HPLC or GC) G->H I Plot ln([Ester]/[Ester]₀) vs. time Determine pseudo-first-order rate constants H->I Data Analysis

Caption: Proposed experimental workflow for comparing ester reactivity.

Detailed Protocol: Base-Catalyzed Hydrolysis
  • Preparation of Reagents:

    • Prepare standardized solutions of methyl 3-(cyclopentylamino)propanoate and ethyl 3-(cyclopentylamino)propanoate in a water-miscible solvent like dioxane.

    • Prepare a standardized aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • In a temperature-controlled water bath, equilibrate separate flasks containing the ester solutions and the NaOH solution.

    • To initiate the reaction, rapidly mix a known volume of the ester solution with a known volume of the NaOH solution. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics with respect to the ester.[6]

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a standardized solution of hydrochloric acid (HCl).

    • Analyze the quenched samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the remaining ester.[8][9]

  • Data Analysis:

    • For a pseudo-first-order reaction, a plot of the natural logarithm of the ester concentration versus time will yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the hydroxide ion.

Anticipated Results and Discussion

Based on established principles of chemical reactivity, it is anticipated that the methyl ester will exhibit a larger rate constant for hydrolysis compared to the ethyl ester.

CompoundPredicted Relative Rate of HydrolysisKey Influencing Factor
Methyl 3-(cyclopentylamino)propanoateFasterLess steric hindrance, slightly less electron-donating
Ethyl 3-(cyclopentylamino)propanoateSlowerGreater steric hindrance, slightly more electron-donating

The cyclopentylamino group at the 3-position is sufficiently removed from the ester functionality that it is not expected to significantly alter the relative reactivity trend between the methyl and ethyl esters. Its primary role would be to influence the overall rate of reaction for both esters due to its basicity and potential for intramolecular interactions, but the comparative difference should remain.

Reaction Mechanism

The base-catalyzed hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of base-catalyzed ester hydrolysis.

The rate-determining step is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon.[10] The steric bulk of the R' group (methyl vs. ethyl) directly impacts the accessibility of this carbon, thus influencing the reaction rate.

Conclusion and Applications

The comparative analysis indicates that methyl 3-(cyclopentylamino)propanoate is expected to be more reactive towards nucleophilic substitution reactions, such as hydrolysis, than ethyl 3-(cyclopentylamino)propanoate . This difference is attributed to the smaller size and slightly lower electron-donating ability of the methyl group compared to the ethyl group.

For drug development professionals, this has important implications:

  • Prodrug Design: If rapid conversion to the active carboxylic acid is desired, the methyl ester would be the preferred choice.

  • Metabolic Stability: If a longer half-life is required to maintain therapeutic concentrations, the less reactive ethyl ester may be more suitable.

  • Synthetic Chemistry: For synthetic transformations where the ester is a leaving group, the methyl ester will generally react faster, potentially leading to higher yields or requiring milder reaction conditions.[11]

The principles and experimental framework outlined in this guide provide a robust foundation for making informed decisions in the selection and application of these and other structurally similar ester compounds in a research and development setting.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). [Source not further specified].
  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021). National Institutes of Health. [Link]

  • Esters Hydrolysis: Types and their Mechanisms. (2023). PSIBERG. [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (n.d.). Beilstein Journals. [Link]

  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. (2024). YouTube. [Link]

  • Effect of unsaturated substituents on the hydrolysis of esters. (1971). Royal Society of Chemistry. [Link]

  • Kinetic Investigation of Aminolysis Reaction. (n.d.). University of Pretoria. [Link]

  • Ester aminolysis. Structure-reactivity relationships and the rate-determining step in the aminolysis of substituted diphenyl carbonates. (n.d.). Journal of the American Chemical Society. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. [Link]

  • Making esters from alcohols and acids | Class experiment. (n.d.). RSC Education. [Link]

  • Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. (2024). ResearchGate. [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005).
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]

  • minutes synthesis of amides from esters and amines under microwave irradiation. (2001). [Source not further specified].
  • A sustainable metal and base-free direct amidation of esters using water as a green solvent. (2023). [Source not further specified].
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Direct conversion of amides to esters. (2017). Chemistry Stack Exchange. [Link]

  • Ester Hydrolysis. (2014). YouTube. [Link]

  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh. [Link]

  • Methyl ester vs Ethyl ester hydrolysis. (2022). Reddit. [Link]

  • Inductive vs conjugation effects in ester hydrolysis. (2019). Chemistry Stack Exchange. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (n.d.). ResearchGate. [Link]

  • Ester Synthesis Lab (Student Handout). (n.d.). [Source not further specified].
  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. (n.d.). Proprep. [Link]

  • Steric effects. (n.d.). Wikipedia. [Link]

  • A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. (n.d.). Journal of the Chemical Society (Resumed). [Link]

  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. (2024). ACS Publications. [Link]

  • Chemistry 110, Experiment 17: Carboxylic Acids and Esters. (2020). YouTube. [Link]

  • Effect of Unsaturation and Chain Length of Methyl Esters on the Corrosion Behavior of Aluminum. (n.d.). MDPI. [Link]

  • Experiment 731: Esters. (2024). Chemistry LibreTexts. [Link]

  • A COMPARISON OF ETHYL AND METHYL ESTERS OF VEGETABLE OIL AS DIESEL FUEL SUBSTITUTES. (1992). Biodiesel Education. [Link]

  • A comparative study of the chemical kinetics of methyl and ethyl propanoate. (n.d.). KAUST Repository. [Link]

  • Ethyl 3-(methylamino)propanoate. (n.d.). PubChem. [Link]

  • Reaction Rate Coefficients of OH Radicals and Cl Atoms with Ethyl Propanoate, n-Propyl Propanoate, Methyl 2-Methylpropanoate, and Ethyl n-Butanoate. (2024). ResearchGate. [Link]

  • Ethyl 3-(cyclopropylamino)-2-methylpropanoate. (n.d.). PubChem. [Link]

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A Senior Application Scientist's Guide to Validating the Structure of Ethyl 3-(cyclopentylamino)propanoate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth, practical comparison of the expected 13C NMR spectral data for Ethyl 3-(cyclopentylamino)propanoate against a structural isomer, N-cyclopentylpropanamide, supported by detailed experimental protocols and theoretical justifications.

The Decisive Power of 13C NMR in Structural Elucidation

Unlike 1H NMR, where proton signals can be subject to complex coupling and overlapping, 13C NMR offers a wider chemical shift range (typically 0-220 ppm), resulting in a spectrum where each unique carbon atom in a molecule generally gives rise to a distinct, sharp signal.[1][2] This direct window into the carbon skeleton makes it an indispensable technique for confirming molecular connectivity and distinguishing between isomers.

The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen and nitrogen, deshield adjacent carbons, causing their signals to appear at higher chemical shifts (downfield).[1][2] The hybridization of the carbon atom also plays a crucial role, with sp2-hybridized carbons (like those in carbonyl groups) appearing significantly downfield from sp3-hybridized carbons.[1]

Predicted 13C NMR Spectrum of Ethyl 3-(cyclopentylamino)propanoate

To validate the structure of Ethyl 3-(cyclopentylamino)propanoate, a thorough understanding of its expected 13C NMR spectrum is paramount. The structure, with its distinct ethyl ester, secondary amine, and cyclopentyl moieties, will present a unique spectral fingerprint.

cluster_ethyl_ester Ethyl Ester cluster_propyl_chain Propanoate Chain cluster_cyclopentylamine Cyclopentylamine C1 C1 (δ ≈ 172 ppm) O1 O C1->O1 O2 O C1->O2 C2 C2 (δ ≈ 35 ppm) C6 C6 (δ ≈ 60 ppm) O2->C6 C7 C7 (δ ≈ 14 ppm) C6->C7 C3 C3 (δ ≈ 45 ppm) C2->C3 N N-H C3->N C4 C4 (δ ≈ 58 ppm) N->C4 C5a C5 (δ ≈ 33 ppm) C4->C5a C5b C5' (δ ≈ 33 ppm) C4->C5b C8a C8 (δ ≈ 24 ppm) C5a->C8a C8b C8' (δ ≈ 24 ppm) C5b->C8b

Figure 1: Structure of Ethyl 3-(cyclopentylamino)propanoate with predicted 13C chemical shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT-135)Rationale
C1 ~172Quaternary (C)Carbonyl carbon of the ester, highly deshielded due to the double bond to one oxygen and a single bond to another.
C6 ~60Methylene (CH2)Carbon of the ethoxy group, directly attached to an electronegative oxygen atom.
C4 ~58Methine (CH)Cyclopentyl carbon directly attached to the nitrogen, deshielded by the electronegative amine.
C3 ~45Methylene (CH2)Methylene carbon adjacent to the nitrogen, experiencing deshielding.
C2 ~35Methylene (CH2)Methylene carbon alpha to the carbonyl group.
C5, C5' ~33Methylene (CH2)Beta carbons of the cyclopentyl ring.
C8, C8' ~24Methylene (CH2)Gamma carbons of the cyclopentyl ring.
C7 ~14Methyl (CH3)Terminal methyl carbon of the ethyl group.

Comparative Analysis: Distinguishing Isomers with 13C NMR

To truly showcase the discriminatory power of 13C NMR, we will compare the predicted spectrum of Ethyl 3-(cyclopentylamino)propanoate with that of its structural isomer, N-cyclopentylpropanamide . Both molecules share the same molecular formula (C10H19NO2), but their different atomic arrangements lead to distinct 13C NMR spectra.

cluster_amide Amide cluster_propyl_chain_iso Propanamide Chain cluster_cyclopentyl_iso N-Cyclopentyl C1_iso C1' (δ ≈ 173 ppm) O_iso O C1_iso->O_iso N_iso N-H C1_iso->N_iso C2_iso C2' (δ ≈ 38 ppm) C4_iso C4' (δ ≈ 52 ppm) N_iso->C4_iso C3_iso C3' (δ ≈ 11 ppm) C2_iso->C3_iso C5a_iso C5' (δ ≈ 33 ppm) C4_iso->C5a_iso C5b_iso C5'' (δ ≈ 33 ppm) C4_iso->C5b_iso C6a_iso C6' (δ ≈ 24 ppm) C5a_iso->C6a_iso C6b_iso C6'' (δ ≈ 24 ppm) C5b_iso->C6b_iso

Figure 2: Structure of N-cyclopentylpropanamide with predicted 13C chemical shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT-135)Rationale
C1' ~173Quaternary (C)Carbonyl carbon of the amide.
C4' ~52Methine (CH)Cyclopentyl carbon directly attached to the amide nitrogen.
C2' ~38Methylene (CH2)Methylene carbon alpha to the amide carbonyl.
C5', C5'' ~33Methylene (CH2)Beta carbons of the cyclopentyl ring.
C6', C6'' ~24Methylene (CH2)Gamma carbons of the cyclopentyl ring.
C3' ~11Methyl (CH3)Terminal methyl carbon of the propanamide chain.

Key Differences in the 13C NMR Spectra:

  • Absence of Ethoxy Signals: The most striking difference in the spectrum of N-cyclopentylpropanamide would be the complete absence of the signals corresponding to the ethoxy group (C6 at ~60 ppm and C7 at ~14 ppm).

  • Shift of the Carbon Alpha to Nitrogen: The chemical shift of the cyclopentyl carbon attached to the nitrogen (C4 vs. C4') is expected to be different. In the amide, the nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less electron-donating to the cyclopentyl ring compared to the secondary amine. This results in a slight upfield shift for C4' (~52 ppm) compared to C4 (~58 ppm).

  • Presence of a Propyl Chain: The spectrum of N-cyclopentylpropanamide will show signals for a propyl group attached to the carbonyl, specifically a methylene group (C2') around 38 ppm and a methyl group (C3') around 11 ppm.

Confirming Carbon Multiplicities with DEPT-135

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) groups.[3][4][5][6] In a DEPT-135 experiment:

  • CH3 and CH signals appear as positive peaks.

  • CH2 signals appear as negative peaks (inverted).

  • Quaternary carbons are not observed.

This information is invaluable for confirming the assignments made from the broadband-decoupled 13C NMR spectrum. For Ethyl 3-(cyclopentylamino)propanoate, a DEPT-135 spectrum would show positive peaks for C4, C7 and negative peaks for C2, C3, C5, C5', C6, C8, and C8'. The carbonyl carbon, C1, would be absent. This provides an additional layer of confidence in the structural assignment.

Experimental Protocol for 13C NMR Acquisition

The following is a robust, field-proven protocol for acquiring high-quality 13C NMR data for small organic molecules like Ethyl 3-(cyclopentylamino)propanoate.

cluster_workflow 13C NMR Experimental Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Figure 3: A generalized workflow for 13C NMR spectroscopy.

1. Sample Preparation:

  • Analyte: Weigh approximately 50-100 mg of Ethyl 3-(cyclopentylamino)propanoate.[7] The higher concentration is beneficial for the less sensitive 13C nucleus.

  • Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[1][8]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution; filter if necessary.[9]

2. Instrument Parameters (for a typical 400 MHz spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T1) is required.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the entire range of expected chemical shifts for organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

Conclusion

13C NMR spectroscopy, when coupled with techniques like DEPT-135, provides an exceptionally detailed and reliable method for the structural validation of organic molecules. By predicting the chemical shifts and multiplicities for Ethyl 3-(cyclopentylamino)propanoate and comparing them to a structural isomer, this guide demonstrates a clear, logical workflow for confirming the identity of a synthesized compound. The provided experimental protocol offers a practical starting point for researchers to obtain high-quality data, ensuring the scientific integrity of their work.

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A Comparative Guide to Ethyl 3-(cyclopentylamino)propanoate HCl and Other Beta-Alanine Derivatives: A Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-alanine is a naturally occurring beta-amino acid that serves as a crucial building block for various biologically active molecules.[1] Unlike its alpha-isomer, which is a primary component of proteins, beta-alanine's significance lies in its role as the rate-limiting precursor to carnosine, a dipeptide with vital functions in muscle buffering and neurotransmission. The therapeutic and performance-enhancing potential of beta-alanine has spurred significant interest in its derivatives, which offer the promise of modified pharmacokinetic profiles and novel biological activities. This guide provides a comparative overview of Ethyl 3-(cyclopentylamino)propanoate HCl, a lesser-known derivative, and other beta-alanine analogues, offering a research roadmap for its synthesis, characterization, and biological evaluation. Due to the limited publicly available data on Ethyl 3-(cyclopentylamino)propanoate HCl, this document will focus on proposing a comprehensive experimental workflow to elucidate its properties, drawing comparisons with well-characterized beta-alanine derivatives.

The Subject of Investigation: Ethyl 3-(cyclopentylamino)propanoate HCl

Ethyl 3-(cyclopentylamino)propanoate HCl is an esterified and N-substituted derivative of beta-alanine. The introduction of a cyclopentyl group on the nitrogen atom and an ethyl ester at the carboxyl end suggests potential alterations in its lipophilicity, membrane permeability, and metabolic stability compared to the parent molecule. These modifications could influence its biological activity and pharmacokinetic profile.

Proposed Synthesis and Characterization

A plausible synthetic route to Ethyl 3-(cyclopentylamino)propanoate HCl involves a reductive amination reaction between ethyl 3-oxopropanoate and cyclopentylamine, followed by salt formation.

Experimental Protocol: Synthesis of Ethyl 3-(cyclopentylamino)propanoate HCl

Materials:

  • Ethyl 3-oxopropanoate

  • Cyclopentylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve ethyl 3-oxopropanoate (1 equivalent) and cyclopentylamine (1.1 equivalents) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ethyl 3-(cyclopentylamino)propanoate.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 3-(cyclopentylamino)propanoate HCl as a solid.

Physicochemical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), cyclopentyl group protons, and the methylene protons of the propanoate backbone. Chemical shifts will be influenced by the neighboring functional groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl and cyclopentyl groups, and the carbons of the propanoate chain.
FT-IR Characteristic absorption bands for the N-H bond of the secondary amine, the C=O stretch of the ester, and C-H stretches of the aliphatic groups.[2][3]
Mass Spectrometry A molecular ion peak corresponding to the mass of the protonated free base of Ethyl 3-(cyclopentylamino)propanoate.
Purity (HPLC) A single major peak indicating the purity of the final compound.

Comparative Landscape: Other Beta-Alanine Derivatives

To provide context for the potential properties of Ethyl 3-(cyclopentylamino)propanoate HCl, we will compare it with three other derivatives: beta-alanine, beta-alanine ethyl ester hydrochloride, and N-methyl-beta-alanine.

Compound Structure Key Known Properties References
Beta-Alanine
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Precursor to carnosine, improves exercise performance, acts as a neurotransmitter.[1]
Beta-Alanine Ethyl Ester HCl

An ester prodrug of beta-alanine, expected to have increased lipophilicity and membrane permeability.[4][5][6][4][5][6]
N-Methyl-Beta-Alanine

A naturally occurring derivative involved in the synthesis of beta-alanine betaine.[7][8][7][8]
Ethyl 3-(cyclopentylamino)propanoate HCl A novel, uncharacterized derivative.Properties are yet to be determined.N/A

Proposed Experimental Workflow for Biological Evaluation

The following workflow is proposed to systematically evaluate the biological activity of the newly synthesized Ethyl 3-(cyclopentylamino)propanoate HCl.

Caption: Proposed experimental workflow for the biological evaluation of Ethyl 3-(cyclopentylamino)propanoate HCl.

Part 1: In Vitro Screening

Objective: To determine the general toxicity of the compound against various cell lines and establish a safe concentration range for further assays.[9][10]

Protocol: MTT Assay

  • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with a range of concentrations of Ethyl 3-(cyclopentylamino)propanoate HCl for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.[11]

Objective: To investigate the interaction of the compound with known receptors for beta-alanine and structurally similar molecules, such as GABA receptors and Mas-related G protein-coupled receptor D (MrgprD).[12][13]

Protocol: GABA-A Receptor Binding Assay

  • Prepare synaptic membranes from rodent brain tissue.

  • Incubate the membranes with a radiolabeled ligand (e.g., [³H]muscimol) in the presence of varying concentrations of Ethyl 3-(cyclopentylamino)propanoate HCl.[14]

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Determine the Ki value of the compound by analyzing the competition binding data.[15][16][17][18]

Objective: To assess the potential antimicrobial activity of the compound against a panel of bacteria and fungi.[19]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a two-fold serial dilution of Ethyl 3-(cyclopentylamino)propanoate HCl in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Incubate the plates under appropriate conditions for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[20]

Part 2: In Vivo Evaluation

Should the in vitro screening yield promising results (e.g., specific receptor binding with low cytotoxicity), preliminary in vivo studies would be warranted.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model.[21][22][23]

Protocol: Rodent Pharmacokinetic Study

  • Administer a single dose of Ethyl 3-(cyclopentylamino)propanoate HCl to a cohort of rodents (e.g., rats or mice) via intravenous and oral routes.

  • Collect blood samples at predetermined time points.

  • Analyze the plasma concentrations of the parent compound and potential metabolites (e.g., the free acid) using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.[24]

Objective: To evaluate the potential therapeutic effects of the compound in a relevant animal model based on the in vitro findings.[25][26][27]

The choice of the efficacy model will be directly informed by the results of the in vitro screening. For instance, if the compound shows significant affinity for GABA receptors, a model of anxiety or seizure could be employed. If potent antimicrobial activity is observed, an infection model would be appropriate.

Comparative Data Summary

The following table summarizes the known data for the comparator compounds and highlights the data to be generated for Ethyl 3-(cyclopentylamino)propanoate HCl through the proposed experimental workflow.

Parameter Beta-Alanine Beta-Alanine Ethyl Ester HCl N-Methyl-Beta-Alanine Ethyl 3-(cyclopentylamino)propanoate HCl (Hypothetical)
Primary Biological Role Carnosine precursor, neurotransmitterProdrug of beta-alanineIntermediate in betaine synthesisTo be determined
Receptor Interactions GABA, MrgprD agonistExpected to be inactive until hydrolyzedTo be determinedTo be determined (potential GABA/MrgprD modulator)
In Vitro Cytotoxicity (IC50) Generally lowExpected to be lowTo be determinedTo be determined
Antimicrobial Activity (MIC) Not reportedNot reportedNot reportedTo be determined
Oral Bioavailability HighExpected to be high (as beta-alanine)To be determinedTo be determined
Plasma Half-life (t½) ShortShort (hydrolyzed to beta-alanine)To be determinedTo be determined

Conclusion

Ethyl 3-(cyclopentylamino)propanoate HCl represents an intriguing but currently uncharacterized derivative of beta-alanine. The structural modifications suggest the potential for altered physicochemical and pharmacological properties. This guide has outlined a comprehensive research roadmap for the synthesis, characterization, and systematic biological evaluation of this novel compound. By following the proposed experimental workflows and drawing comparisons with known beta-alanine derivatives, researchers can effectively elucidate the profile of Ethyl 3-(cyclopentylamino)propanoate HCl and determine its potential as a new chemical entity for further development. The data generated will be crucial in understanding the structure-activity relationships of N-substituted beta-alanine esters and may open new avenues for therapeutic intervention.

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A Comparative Guide to Elemental Analysis Standards for Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of the elemental analysis standards for Ethyl 3-(cyclopentylamino)propanoate hydrochloride, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the goal of this document is to offer not just procedural steps, but a foundational understanding of the principles governing elemental impurity analysis, grounded in scientific integrity and regulatory expectations.

Introduction: The Significance of Elemental Impurity Analysis

Ethyl 3-(cyclopentylamino)propanoate hydrochloride, with the molecular formula C10H20ClNO2, is a secondary amine salt.[1] Like many APIs, its synthesis and manufacturing process can introduce elemental impurities.[2][3] These impurities, even at trace levels, can have significant toxicological effects and impact the stability and efficacy of the final drug product.[4][5]

Regulatory bodies globally have harmonized their approach to controlling these impurities under the International Council for Harmonisation (ICH) Q3D guideline.[4][6][7][8] This guideline mandates a risk-based approach to identify, assess, and control elemental impurities in drug products.[4][8][9]

A Hypothetical Risk Assessment for Ethyl 3-(cyclopentylamino)propanoate hydrochloride

A critical component of the ICH Q3D guideline is the risk assessment, which identifies and evaluates potential sources of elemental impurities.[6][9] For Ethyl 3-(cyclopentylamino)propanoate hydrochloride, a plausible synthetic route involves the reaction of cyclopentylamine with ethyl acrylate, followed by salt formation with hydrochloric acid.

Based on this hypothetical synthesis and general pharmaceutical manufacturing processes, we can identify several potential sources of elemental impurities:

  • Catalysts: The synthesis of organic molecules often employs metal catalysts. For instance, palladium, platinum, or rhodium catalysts could be used in related synthetic steps.[2][5][10] These are often classified as Class 2B elements under ICH Q3D due to their high toxicity.[2][6]

  • Reagents and Starting Materials: Raw materials used in the synthesis, including cyclopentylamine, ethyl acrylate, and hydrochloric acid, may contain naturally occurring elemental impurities.[4] For example, mineral-derived reagents could introduce Class 1 elements like arsenic (As), cadmium (Cd), lead (Pb), and mercury (Hg).[4][6]

  • Manufacturing Equipment: Leaching from stainless steel reactors and other equipment can introduce elements like nickel (Ni), chromium (Cr), and vanadium (V) (Class 2A), especially under corrosive conditions.[4][10][11]

  • Water and Solvents: Water and solvents used in the process can be a source of various elemental impurities.[12]

  • Container Closure Systems: The packaging and storage of the API can also contribute to elemental impurities through leaching.[4][13]

The following diagram illustrates the workflow for this risk assessment process:

Risk Assessment Workflow Figure 1: ICH Q3D Risk Assessment Workflow cluster_0 1. Identification of Potential Impurities cluster_1 2. Risk Analysis cluster_2 3. Risk Control A Catalysts (e.g., Pd, Pt, Rh) F Evaluate Likelihood of Introduction A->F B Reagents & Starting Materials (e.g., As, Cd, Pb, Hg) B->F C Manufacturing Equipment (e.g., Ni, Cr, V) C->F D Water & Solvents D->F E Container Closure System E->F G Assess Potential Impact on Patient Safety (PDE) F->G H Define Control Strategy G->H I Set Specification Limits H->I J Implement Analytical Testing I->J

Caption: ICH Q3D Risk Assessment Workflow.

Comparative Analysis of Analytical Techniques

Once the risk assessment identifies elements that require control, appropriate analytical methods must be employed for their quantification. The most common and regulatory-accepted techniques for elemental impurity analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3]

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Ions are generated in an argon plasma and separated based on their mass-to-charge ratio by a mass spectrometer.Atoms are excited in an argon plasma and emit light at characteristic wavelengths, which is then measured.
Sensitivity Very high (parts per trillion, ppt, to parts per billion, ppb, range). Ideal for Class 1 and 2A elements with low Permitted Daily Exposure (PDE) values.Moderate (ppb to parts per million, ppm, range). Suitable for Class 3 elements and some Class 2 elements with higher PDEs.
Interferences Prone to isobaric and polyatomic interferences, which can be mitigated with collision/reaction cells.Fewer spectral interferences, but can be affected by matrix effects.
Throughput Generally lower than ICP-OES due to more complex instrumentation and potential for interferences.Higher throughput, making it suitable for routine quality control.
Cost Higher initial instrument cost and operational expenses.Lower initial instrument cost and operational expenses.
Best Suited For Broad-spectrum analysis of all ICH Q3D elements, especially when very low detection limits are required.Analysis of less toxic elements and situations where higher concentrations are expected.

Table 1: Comparison of ICP-MS and ICP-OES for Elemental Analysis

Experimental Protocols

A robust analytical procedure is essential for accurate and reliable results. Below are generalized, step-by-step methodologies for the analysis of Ethyl 3-(cyclopentylamino)propanoate hydrochloride using ICP-MS.

Sample Preparation

The goal of sample preparation is to dissolve the API in a suitable solvent and create a homogenous solution for introduction into the ICP-MS.

  • Weighing: Accurately weigh approximately 0.1 g of the Ethyl 3-(cyclopentylamino)propanoate hydrochloride sample into a clean, acid-leached digestion vessel.

  • Digestion: Add 5 mL of high-purity nitric acid and 1 mL of hydrochloric acid to the vessel. The hydrochloride salt form necessitates careful consideration of the acid matrix to avoid interferences.

  • Microwave Digestion: Place the vessel in a microwave digestion system and apply a suitable temperature program to ensure complete dissolution of the organic matrix. A typical program might ramp to 200°C over 15 minutes and hold for another 15 minutes.

  • Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water. This final solution is now ready for analysis.

The following diagram outlines the sample preparation workflow:

Sample Preparation Workflow Figure 2: Sample Preparation for ICP-MS Analysis A Weigh 0.1 g of API B Add 5 mL HNO3 + 1 mL HCl A->B C Microwave Digestion (200°C) B->C D Cool and Transfer to 50 mL Flask C->D E Dilute to Volume with DI Water D->E F Ready for ICP-MS Analysis E->F

Caption: Sample Preparation for ICP-MS Analysis.

Instrumental Analysis and Method Validation

The instrumental analysis should be performed using a validated method to ensure its suitability for the intended purpose.

  • Instrument Setup: Optimize the ICP-MS instrument parameters, including plasma power, gas flow rates, and detector settings.

  • Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the samples. The concentration range should bracket the expected levels of impurities and the established specification limits.

  • Analysis: Analyze a blank, the calibration standards, and the prepared sample solutions. An internal standard should be used to correct for instrumental drift and matrix effects.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

    • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Interpretation and Reporting

The results of the elemental analysis must be compared against the Permitted Daily Exposure (PDE) values established by ICH Q3D. The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime.

Table 2: ICH Q3D Classification and Oral PDEs for Selected Elements

ElementClassOral PDE (µ g/day )
Arsenic (As)11.5
Cadmium (Cd)15
Lead (Pb)15
Mercury (Hg)130
Nickel (Ni)2A200
Vanadium (V)2A100
Palladium (Pd)2B100
Platinum (Pt)2B100
Chromium (Cr)311000

The concentration of each elemental impurity in the API is calculated and then converted to a daily intake based on the maximum daily dose of the final drug product. This value must not exceed the PDE.

Conclusion

The elemental analysis of Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a critical step in ensuring its quality and safety for pharmaceutical use. A thorough understanding and implementation of the ICH Q3D guideline, from risk assessment to validated analytical testing, is essential. While both ICP-MS and ICP-OES are powerful techniques, the choice of method should be based on the specific requirements of the analysis, including the elements of interest and their expected concentration levels. By adhering to these principles, researchers and drug development professionals can confidently ensure their products meet the highest standards of quality and safety.

References

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline Q3D(R1) Guideline for Elemental Impurities. [Link]

  • QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • Veeprho. (2020). Elemental Impurities in Pharmaceutical Products. [Link]

  • Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. [Link]

  • Medikamenter Quality Services. (2025). Elemental Impurities. [Link]

  • ResearchGate. (2020). Review of Elemental Impurities in Pharmaceuticals Arena. [Link]

  • Pharmaceutical Technology Europe. (2015). Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. [Link]

  • ALS Life Sciences. Elemental Impurities. [Link]

  • U.S. Food and Drug Administration. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • BioProcess International. (2026). From Identification to Justification: A Practical and Consolidated Strategy for Elemental-Impurity Risk Management in Biomanufacturing. [Link]

  • YouTube. (2024). Evaluation of Elemental Impurities in Drugs and Drug Products ICH Q3D(R2). [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Ethyl 3-(cyclopentylamino)propanoate hydrochloride requires a disposal protocol that is not only compliant with regulations but also grounded in a thorough understanding of the material's potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to federal and local guidelines.

Foundational Step: Hazard Characterization

Ethyl 3-(cyclopentylamino)propanoate hydrochloride is an organic molecule containing an amine salt and an ester functional group. This structure suggests several potential hazards that must be considered for safe disposal.

Potential Hazard Basis of Assessment Associated GHS Pictogram Primary Safety Concern
Skin/Eye Irritation Amine salts can be irritating to skin and mucous membranes.Direct contact can cause irritation or burns.
Acute Toxicity Many organic amines and their derivatives can be harmful if ingested, inhaled, or absorbed through the skin.Accidental exposure could lead to adverse health effects.
Environmental Hazard Improper release can be toxic to aquatic life.Contamination of water systems.[1]

Note: This assessment is based on the chemical's structure. Always refer to the specific SDS for definitive hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste.[2][3] The selection of PPE should be based on a risk assessment of the potential hazards identified above.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes into the eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[4]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process that moves from the point of generation to final removal by a certified entity.[5][6] Adherence to this workflow is critical for maintaining a safe and compliant laboratory environment.

Step 1: Segregation at the Source

Chemical waste must be segregated to prevent dangerous reactions.[1][2]

  • Action: Collect waste Ethyl 3-(cyclopentylamino)propanoate hydrochloride in a dedicated waste container.

  • Causality: Do NOT mix this compound with other chemical waste streams, especially:

    • Strong Bases (e.g., sodium hydroxide): Mixing with a strong base will neutralize the hydrochloride salt, liberating the free amine, which may have different physical properties and hazards.

    • Strong Oxidizing Agents (e.g., nitric acid, peroxides): Organic compounds can react violently with strong oxidizers.

Step 2: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.[1]

  • Action: Use a chemically compatible container, typically high-density polyethylene (HDPE), with a secure, leak-proof screw-top cap.

  • Causality: The container must not degrade upon contact with the chemical. A secure cap prevents the release of vapors and protects against spills.[2]

Step 3: Meticulous Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[5][7][8]

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Ethyl 3-(cyclopentylamino)propanoate hydrochloride" .

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The date accumulation started.

    • Appropriate hazard warnings or pictograms (e.g., "Irritant," "Toxic").

  • Causality: This information ensures that anyone handling the container is aware of its contents and associated dangers, and it is required for regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA).[1]

Step 4: Accumulation in a Designated Area

Waste must be stored safely at or near its point of generation in a Satellite Accumulation Area (SAA).[5][6][9]

  • Action: Store the labeled waste container in a designated SAA, which is typically within a fume hood or a ventilated cabinet. The SAA must be under the control of laboratory personnel.

  • Causality: Storing waste in a designated, well-ventilated area minimizes exposure to laboratory personnel and contains any potential fumes.[6] The SAA regulations provide a buffer for accumulating waste before it needs to be moved to a central facility location.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from its creation until its final disposal, a principle known as "cradle-to-grave" responsibility.[8]

  • Action: Once the waste container is nearly full (approximately 75%) or has been accumulating for a set period (e.g., six months, check your institution's policy), contact your institution's Environmental Health & Safety (EHS) office to request a waste pickup.[9]

  • Causality: Final disposal must be handled by a licensed hazardous waste contractor.[2] Methods like incineration or chemical treatment are used to render the waste non-hazardous.[2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][11]

Disposal Decision Workflow

The following diagram outlines the critical decision points and actions required for the compliant disposal of Ethyl 3-(cyclopentylamino)propanoate hydrochloride.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Waste Handling & Accumulation cluster_disposal Phase 3: Final Disposition Start Waste Generated Assess Consult SDS / Assess Hazards (Toxicity, Irritation) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate from Incompatible Waste (e.g., Bases, Oxidizers) PPE->Segregate Container Select Compatible Container (HDPE, Secure Lid) Segregate->Container Label Label Container Correctly ('Hazardous Waste', Name, Date, Hazards) Container->Label Store Store in Satellite Accumulation Area (SAA) (Fume Hood / Ventilated Cabinet) Label->Store Monitor Monitor Container Volume (< 75% full) & Accumulation Time Store->Monitor Request Contact EHS for Pickup Monitor->Request End Disposal by Licensed Contractor Request->End

Caption: Decision workflow for the safe disposal of chemical waste.

Regulatory Framework: A Commitment to Safety and Compliance

Proper chemical disposal is governed by strict federal regulations. The two primary agencies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[1]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP), which includes procedures for safe handling and waste disposal.[12][13]

By following the detailed procedures in this guide, your laboratory not only ensures the safety of its personnel but also upholds its commitment to environmental protection and regulatory compliance.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments (JoVE). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Stericycle. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. MCF Environmental Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • How To: Lab Waste. YouTube. [Link]

  • School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like Ethyl 3-(cyclopentylamino)propanoate hydrochloride represent a class of molecules that, while promising in their potential applications, demand a rigorous and informed approach to laboratory safety. This guide, grounded in established safety protocols and practical experience, provides a comprehensive operational plan for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

I. Core Chemical Hazard Assessment

While specific toxicological data for Ethyl 3-(cyclopentylamino)propanoate hydrochloride is not extensively documented, a thorough risk assessment can be conducted by examining its chemical structure and data from analogous compounds. The molecule is a hydrochloride salt of an amino acid ester. The primary anticipated hazards include potential skin and eye irritation.[1][2][3] Therefore, all handling procedures should be designed to mitigate these risks.

Table 1: Chemical and Physical Properties of Ethyl 3-(cyclopentylamino)propanoate

PropertyValueSource
CAS Number928788-22-1[4]
Molecular FormulaC10H19NO2[4]
Molecular Weight185.26 g/mol [4]
II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable prerequisites for handling Ethyl 3-(cyclopentylamino)propanoate hydrochloride. The following PPE is mandatory to prevent accidental exposure.

  • Eye Protection : Safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5] These provide a complete seal around the eyes, protecting against splashes and airborne particles.

  • Hand Protection : Chemical-resistant gloves are essential.[6][7] Given the ester and amine functionalities, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.

  • Body Protection : A standard laboratory coat should be worn to protect against incidental skin contact.[1] For procedures with a higher risk of splashing, a chemically resistant apron is advised.[7]

  • Respiratory Protection : While not always mandatory, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a certified chemical fume hood or if there is a potential for aerosolization.[5][7]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Respirator (if needed) d1->d2 d3 Goggles d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if needed) f3->f4 Emergency_Response start Emergency Occurs spill Spill start->spill exposure Personal Exposure start->exposure evacuate Evacuate Area & Alert Others spill->evacuate remove_clothing Remove Contaminated Clothing exposure->remove_clothing contain Contain Spill (if trained) evacuate->contain cleanup Clean Up & Decontaminate contain->cleanup dispose_spill Dispose of Waste cleanup->dispose_spill flush Flush Affected Area remove_clothing->flush seek_medical Seek Medical Attention flush->seek_medical

Caption: A flowchart outlining the immediate steps to take in the event of a spill or personal exposure.

V. Disposal Plan: Responsible Stewardship

The disposal of Ethyl 3-(cyclopentylamino)propanoate hydrochloride and any associated waste must be conducted in strict accordance with all local, state, and federal regulations. [8]

  • Waste Segregation : All waste contaminated with this compound, including excess reagents, reaction mixtures, and contaminated labware, should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company. [6]Do not dispose of this chemical down the drain or in the regular trash. [1] By adhering to these comprehensive safety and handling protocols, researchers can confidently work with Ethyl 3-(cyclopentylamino)propanoate hydrochloride, ensuring a safe laboratory environment conducive to scientific discovery.

References

  • Safety Data Sheet - RocketCDN. (2020-04-24).
  • Ethyl 3-amino-3-(furan-3-yl)propanoate hydrochloride - AK Scientific, Inc.
  • SAFETY DATA SHEET - TCI Chemicals. (2024-12-14).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 928788-22-1|Ethyl 3-(cyclopentylamino)propanoate|BLD Pharm.
  • SAFETY DATA SHEET - TCI Chemicals. (2024-11-14).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-05-24).
  • Ethyl 3-(cyclopentylaMino)propanoate hydrochloride | 1176419-85-4 - ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
  • 3340 ETHYL PROPIONATE (English) ANACHEMIA MSDS Canada/4 pages/V. 2.2.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.